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  • Product: 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid
  • CAS: 944897-40-9

Core Science & Biosynthesis

Foundational

Physicochemical properties of 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Characterization of 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid Audience: Researchers, scientists, and drug development professionals. Abstract 4-Methyl-4H-1,2,4-triazo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Methyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound of significant interest as a potential building block in medicinal chemistry and materials science. The 1,2,4-triazole core is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to engage in diverse molecular interactions.[1] Despite its potential, a comprehensive public dataset of the core physicochemical properties of this specific N-methylated carboxylic acid derivative is notably scarce. This guide serves as a primary technical resource for researchers, providing both a summary of known and predicted properties and, more critically, a set of robust, field-proven experimental protocols for its complete characterization. By explaining the causality behind methodological choices, this document empowers scientists to generate the high-quality, reliable data essential for advancing drug discovery programs and other research applications.

Introduction to the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is prevalent in a wide array of therapeutic agents, including well-known antifungal drugs (e.g., Fluconazole, Itraconazole) and other classes of pharmaceuticals.[1] Its utility stems from its unique electronic properties, metabolic resistance, and its capacity to act as a bioisosteric replacement for other functional groups, such as esters and amides. The introduction of a carboxylic acid group and an N-methyl substituent, as in the case of 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid, creates a molecule with specific polarity, charge, and spatial arrangement, fine-tuning its potential for molecular recognition and biological activity.

Core Physicochemical Profile

A foundational understanding of a compound's physicochemical properties is paramount for any application in drug development, dictating everything from solubility and formulation to absorption and target engagement. Given the limited experimental data in public literature, the following profile combines computational predictions with established data for the core molecular structure.[2]

Table 1: Summary of Physicochemical Properties for 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid

PropertyValue / DataSource
Molecular Formula C₄H₅N₃O₂PubChem CID 54512152[2]
Molecular Weight 127.10 g/mol PubChem CID 54512152[2]
Monoisotopic Mass 127.03818 DaPubChem CID 54512152[2]
Physical Form Solid (Predicted)Inferred from similar structures
XLogP3-AA (Lipophilicity) -0.7Predicted by PubChem[2]
Melting Point Requires Experimental DeterminationSee Protocol 4.1
Aqueous Solubility Requires Experimental DeterminationSee Protocol 4.2
pKa Requires Experimental DeterminationSee Protocol 4.3

The predicted XLogP of -0.7 indicates that the molecule is predominantly hydrophilic, suggesting it will likely exhibit good aqueous solubility but may face challenges in passively diffusing across biological membranes.[2] This hydrophilicity is driven by the ionizable carboxylic acid and the polar triazole ring.

Structural Elucidation and Verification

Prior to any physicochemical analysis, the identity and purity of the compound must be unequivocally confirmed. A combination of spectroscopic methods is essential for this validation.

Caption: Chemical structure of 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid.

  • ¹H NMR: Expected signals include a singlet for the N-methyl protons (~3.5-4.0 ppm), a singlet for the C5-proton on the triazole ring (~8.0-8.5 ppm), and a broad, exchangeable singlet for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR: Key signals would correspond to the methyl carbon, the two triazole ring carbons, and the carboxylic acid carbonyl carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass, consistent with the molecular formula C₄H₅N₃O₂.[2]

  • Infrared (IR) Spectroscopy: Characteristic absorbances would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700-1750 cm⁻¹).

Experimental Protocols for Physicochemical Characterization

The following protocols describe standardized, self-validating methods to determine the key physicochemical properties essential for drug development.

Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Rationale: DSC is superior to traditional melting point apparatus as it provides not only the melting temperature (Tm) but also data on purity, polymorphism, and thermal stability (decomposition). This information is critical for formulation and stability studies.

Methodology:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a non-hermetic aluminum pan.

  • Experimental Run: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge from ambient temperature to a temperature beyond the expected melt (e.g., 250 °C).

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak area can be used to calculate the enthalpy of fusion. A sharp, single peak is indicative of high purity.

Protocol: Determination of Thermodynamic Aqueous Solubility

Rationale: The intrinsic solubility of a compound in aqueous media is a primary determinant of its bioavailability. The shake-flask method at a controlled pH is the gold standard for determining thermodynamic solubility, ensuring equilibrium is reached.

Methodology:

  • Medium Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the PBS buffer in a glass vial. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a minimum of 24 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand for the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any particulate matter.

  • Quantification: Dilute the filtered supernatant with the buffer. Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.

Protocol: Potentiometric Determination of Acid Dissociation Constant (pKa)

Rationale: The pKa governs the ionization state of a molecule at a given pH. This is critical for its solubility, permeability, and interaction with biological targets. Potentiometric titration is a direct and highly accurate method for its determination.

G cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis A Calibrate pH meter with standard buffers (pH 4, 7, 10) B Prepare a ~0.01 M solution of the compound in water A->B D Place compound solution in a jacketed beaker at 25°C B->D C Prepare a standardized ~0.1 M NaOH titrant E Add titrant in small, precise increments (e.g., 0.02 mL) C->E D->E F Record pH after each addition, allowing for stabilization E->F G Plot pH vs. Volume of titrant added F->G H Calculate the first derivative (dpH/dV) to find the equivalence point (Veq) G->H I Determine the pH at half the equivalence volume (Veq/2) H->I J Result: pKa = pH at Veq/2 I->J

Caption: Experimental workflow for pKa determination via potentiometric titration.

Methodology:

  • System Setup: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, 10.0). Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Sample Preparation: Accurately prepare a solution of the compound (e.g., 0.01 M) in degassed, deionized water.

  • Titration: Place the sample solution in a thermostated vessel (25 °C) and begin stirring. Titrate the solution by adding small, precise aliquots of the standardized NaOH solution. Record the pH value after each addition, ensuring the reading is stable.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized. This point can be precisely identified from the first or second derivative of the titration curve.

Impact of Physicochemical Properties on Drug Development

The interplay between solubility, lipophilicity (LogD), and ionization (pKa) is fundamental to a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

ADME_Logic pKa pKa (Ionization) Sol Aqueous Solubility pKa->Sol Determines charge state, influencing solubility LogD Lipophilicity (LogD at pH 7.4) pKa->LogD Governs LogD; LogD = f(LogP, pKa, pH) Abs Absorption (e.g., Gut Wall) Sol->Abs High solubility needed for dissolution before absorption LogD->Abs Optimal range needed for membrane permeability Dist Distribution (Plasma vs. Tissue) LogD->Dist Impacts plasma protein binding and tissue penetration

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of Triazole Carboxylic Acids in Solution

Introduction Triazole carboxylic acids represent a cornerstone in modern medicinal chemistry and drug development. Their unique structural features, including the capacity for hydrogen bonding, dipole interactions, and t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Triazole carboxylic acids represent a cornerstone in modern medicinal chemistry and drug development. Their unique structural features, including the capacity for hydrogen bonding, dipole interactions, and their role as bioisosteres for other functional groups, have led to their incorporation into a wide array of therapeutic agents.[1] The thermodynamic stability of these molecules in solution is a critical determinant of their shelf-life, bioavailability, and ultimately, their efficacy and safety. Understanding the factors that govern their stability and the pathways through which they degrade is paramount for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermodynamic stability of triazole carboxylic acids in solution. It is designed to equip researchers with the fundamental knowledge and practical insights necessary to design, execute, and interpret stability studies for this important class of compounds. We will delve into the theoretical underpinnings of thermodynamic stability, explore state-of-the-art experimental and computational methodologies for its assessment, and discuss the key factors that influence the degradation of these molecules.

Fundamentals of Thermodynamic Stability in Solution

The thermodynamic stability of a molecule in solution refers to its resistance to chemical degradation or transformation into a lower energy state. This is governed by the change in Gibbs free energy (ΔG) of the degradation reaction. A positive ΔG indicates a non-spontaneous reaction and a thermodynamically stable compound under the given conditions, while a negative ΔG suggests a spontaneous degradation process. The Gibbs free energy change is defined by the equation:

ΔG = ΔH - TΔS

where:

  • ΔH is the change in enthalpy, representing the heat absorbed or released during the reaction.

  • T is the absolute temperature in Kelvin.

  • ΔS is the change in entropy, representing the change in disorder of the system.

For a triazole carboxylic acid, degradation in solution can manifest through various pathways, including hydrolysis, decarboxylation, oxidation, and photolysis. Each of these pathways will have a characteristic thermodynamic profile.

Experimental Approaches for Assessing Thermodynamic Stability

A robust assessment of the thermodynamic stability of triazole carboxylic acids in solution requires a multi-faceted experimental approach. Forced degradation studies, also known as stress testing, are a critical component of this assessment, providing insights into the intrinsic stability of the molecule and its likely degradation products.[2][3][4]

Forced Degradation Studies

Forced degradation studies involve subjecting the triazole carboxylic acid to conditions more severe than accelerated stability testing to identify potential degradation pathways and products.[2][3] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without completely consuming the parent molecule.[3]

Protocol 1: General Forced Degradation Study for a Triazole Carboxylic Acid

Objective: To identify the degradation pathways and major degradation products of a triazole carboxylic acid under various stress conditions.

Materials:

  • Triazole carboxylic acid of interest

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions (e.g., 0.1 N, 1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Calibrated pH meter

  • HPLC-UV/DAD or HPLC-MS system

  • Photostability chamber

  • Oven or heating block

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the triazole carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add an aliquot of the stock solution to a solution of HCl (e.g., 0.1 N) and incubate at a specific temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Add an aliquot of the stock solution to a solution of NaOH (e.g., 0.1 N) and incubate at a specific temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Add an aliquot of the stock solution to a solution of H₂O₂ (e.g., 3%) and incubate at room temperature.

    • Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 70 °C). Also, prepare a solution and incubate at a high temperature.

    • Photodegradation: Expose a solid sample and a solution of the compound to light according to ICH Q1B guidelines in a photostability chamber.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation for the parent compound under each condition.

    • Identify and characterize the major degradation products using techniques like LC-MS/MS and NMR.

Caption: Workflow for a forced degradation study.

Quantitative Analysis of Stability
2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for quantitative stability analysis. A stability-indicating HPLC method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the parent compound and monitoring the formation of impurities over time.[5]

Key Considerations for Method Development:

  • Column Selection: A C18 column is often a good starting point for reversed-phase HPLC. For highly polar triazole carboxylic acids, a HILIC column may be more appropriate.[6]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the acidic analytes.

  • Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of the triazole carboxylic acid. A photodiode array (PDA) detector is advantageous as it can provide spectral information for peak purity assessment. Mass spectrometry (MS) detection provides mass information for the identification of unknown degradants.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both the structural elucidation of degradation products and the quantitative analysis of the degradation process.[7][8] Quantitative NMR (qNMR) can be used to determine the concentration of the parent compound and its degradants without the need for reference standards for the degradants.

Calorimetry

Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) can provide direct measurements of the thermodynamic parameters (ΔH) associated with degradation processes, although their application to slow degradation reactions in solution can be challenging. DSC is more commonly used to study the thermal stability of solid-state materials.[9]

Computational Approaches to Predict Thermodynamic Stability

Computational chemistry offers a powerful and complementary approach to experimental studies for understanding the thermodynamic stability of triazole carboxylic acids. Density Functional Theory (DFT) is a widely used method for these investigations.[10][11][12]

Predicting Degradation Pathways and Reaction Energetics

DFT calculations can be used to model the potential degradation pathways of a triazole carboxylic acid in solution. By calculating the Gibbs free energy of reactants, transition states, and products, the activation energy (energy barrier) and the overall thermodynamics of a reaction can be determined.[13][14]

Commonly Investigated Degradation Pathways:

  • Hydrolysis: Modeling the attack of water or hydroxide ions on the triazole ring or other susceptible functional groups.

  • Decarboxylation: Calculating the energy barrier for the loss of CO₂ from the carboxylic acid group. This is often influenced by the electronic nature of the triazole ring and the surrounding solvent.[15]

  • Ring Opening: Investigating the cleavage of bonds within the triazole ring, which can be a key degradation pathway.[16]

Degradation_Pathway Reactant Triazole Carboxylic Acid TS1 Transition State 1 (Hydrolysis) Reactant->TS1 TS2 Transition State 2 (Decarboxylation) Reactant->TS2 Intermediate1 Hydrolysis Intermediate TS1->Intermediate1 Product1 Hydrolyzed Product Intermediate1->Product1 Product2 Decarboxylated Product TS2->Product2

Caption: A simplified potential energy surface for degradation.

Solvent Effects

The stability of a triazole carboxylic acid can be significantly influenced by the solvent.[17] Computational models can account for solvent effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models (e.g., the Polarizable Continuum Model - PCM), which treat the solvent as a continuous dielectric medium.[17] These models can help predict how changes in solvent polarity will affect the thermodynamics and kinetics of degradation.

Key Factors Influencing Stability

The thermodynamic stability of triazole carboxylic acids in solution is not an intrinsic property but is highly dependent on the surrounding environment.

pH

The pH of the solution is a critical factor, particularly for ionizable molecules like carboxylic acids. The protonation state of both the carboxylic acid group and the nitrogen atoms of the triazole ring can dramatically alter the molecule's susceptibility to degradation. For instance, the rate of hydrolysis can be significantly different for the protonated, neutral, and deprotonated forms of the molecule, leading to a characteristic pH-rate profile.[18]

Solvent

The choice of solvent can impact stability through several mechanisms:

  • Polarity: Polar solvents can stabilize charged intermediates and transition states, potentially accelerating certain degradation pathways.[19]

  • Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the triazole carboxylic acid, influencing its conformation and reactivity.

  • Specific Solute-Solvent Interactions: Specific interactions between the solute and solvent molecules can lead to unique stability profiles.[20]

Temperature

As with most chemical reactions, the rate of degradation of triazole carboxylic acids generally increases with temperature. The relationship between temperature and the rate constant is described by the Arrhenius equation, which can be used to determine the activation energy of the degradation process.[21]

Substituents

The nature and position of substituents on the triazole ring can have a profound effect on its electronic properties and, consequently, its stability. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while electron-donating groups may have the opposite effect.[13]

Common Degradation Pathways

Based on the structure of triazole carboxylic acids, several degradation pathways are plausible.

Hydrolysis

The triazole ring, while generally aromatic and relatively stable, can be susceptible to hydrolytic cleavage under harsh acidic or basic conditions. The amide-like character of the ring can make it a target for nucleophilic attack by water or hydroxide ions. The kinetics of hydrolysis of 1-benzoyl-1,2,4-triazole have been studied, providing a model for the behavior of acylated triazoles.[22][23]

Decarboxylation

The loss of carbon dioxide from the carboxylic acid group is a potential degradation pathway, especially under thermal stress or in certain pH ranges. The stability of the resulting carbanion or the mechanism of proton transfer will influence the feasibility of this reaction. Computational studies can provide valuable insights into the energetics of decarboxylation.[15]

Oxidative Degradation

The presence of nitrogen atoms and potentially other functional groups can make triazole carboxylic acids susceptible to oxidation. The reaction with reactive oxygen species can lead to a variety of degradation products.

Photodegradation

Many heterocyclic compounds are sensitive to light. Exposure to UV or visible light can lead to photochemical reactions, including ring cleavage and the formation of radical species.

Data Summary

The following table summarizes hypothetical, yet representative, stability data for a generic triazole carboxylic acid under various stress conditions. Actual data will be specific to the molecule under investigation.

Stress ConditionTemperature (°C)Duration% DegradationMajor Degradation Products
0.1 N HCl6024 h15%Hydrolyzed ring-opened product
0.1 N NaOH608 h25%Decarboxylated and hydrolyzed products
3% H₂O₂2524 h10%N-oxide, hydroxylated derivatives
Thermal (Solid)707 days5%Decarboxylated product
Photostability (Solution)25ICH Q1B12%Isomers, ring-cleaved products

Conclusion

The thermodynamic stability of triazole carboxylic acids in solution is a complex interplay of the molecule's intrinsic properties and its surrounding environment. A thorough understanding of this stability is not merely an academic exercise but a critical component of successful drug development. By employing a combination of rigorous experimental techniques, including forced degradation studies and stability-indicating analytical methods, and leveraging the predictive power of computational chemistry, researchers can gain deep insights into the degradation pathways and thermodynamic vulnerabilities of these important molecules. This knowledge is instrumental in guiding formulation development, establishing appropriate storage conditions and shelf-life, and ultimately ensuring the delivery of safe and effective medicines to patients.

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Foundational

Electronic Properties and DFT Profiling of 4-Methyl-Triazole Moieties: A Technical Guide for Rational Drug Design

Executive Summary The 1,2,3-triazole and 1,2,4-triazole scaffolds are privileged pharmacophores in medicinal chemistry, frequently deployed as bioisosteres for amide bonds due to their robust dipole moments, hydrogen-bon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole and 1,2,4-triazole scaffolds are privileged pharmacophores in medicinal chemistry, frequently deployed as bioisosteres for amide bonds due to their robust dipole moments, hydrogen-bonding capabilities, and metabolic stability. The strategic installation of a 4-methyl group introduces specific steric encumbrance and an inductive (+I) electron-donating effect, fundamentally altering the moiety's electronic topography.

For Senior Application Scientists and drug development professionals, leveraging Density Functional Theory (DFT) to map these electronic properties is not merely an academic exercise—it is a prerequisite for rational drug design. This whitepaper establishes a field-proven, self-validating computational framework for analyzing the electronic properties of 4-methyl-triazole derivatives, explaining the causality behind functional selection, basis set requirements, and property extraction.

Theoretical Framework & Methodological Causality

Functional and Basis Set Selection

The accuracy of DFT calculations hinges on the rigorous selection of the exchange-correlation functional and the basis set.

  • The Functional: While B3LYP is the traditional workhorse for optimizing ground-state geometries, the M06-2X meta-GGA functional is strongly recommended for 4-methyl-triazoles when evaluating intermolecular interactions. M06-2X is parameterized to capture medium-range electron correlation and dispersion forces, which are critical when modeling the

    
     stacking of the triazole ring within a receptor pocket. Recent studies on triazole coordination polymers emphasize the superiority of M06-2X for mapping accurate energy band gaps1[1].
    
  • The Basis Set: The 6-311++G(d,p) basis set is strictly required. Causality: Triazoles are nitrogen-rich heterocycles possessing highly localized lone pairs. The inclusion of diffuse functions (++) allows the electron density to expand into the vacuum, preventing the artificial truncation of the molecular orbitals. Omitting diffuse functions will lead to severe underestimations of the molecule's polarizability and an inaccurate Molecular Electrostatic Potential (MEP) map.

Solvation Modeling

Gas-phase calculations of polar heterocycles yield artificially inflated dipole moments. Implementing the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) using water or DMSO ensures that the dielectric environment mimics physiological or assay conditions. This stabilization directly impacts the Frontier Molecular Orbitals (FMOs), shifting the HOMO-LUMO gap to reflect true solution-phase reactivity 2[2].

Key Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO Gap)

The energy differential between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) defines the chemical hardness (


) and kinetic stability of the molecule. A narrower HOMO-LUMO Gap (HLG)—typically observed between 3.1 eV and 4.5 eV for conjugated triazole derivatives—indicates higher polarizability and a propensity for charge transfer, which is a highly desirable trait for covalent inhibitors or optoelectronic sensors3[3]. Furthermore, Time-Dependent DFT (TD-DFT) calculations demonstrate that the excitation across this gap correlates directly with the molecule's UV-Vis absorption profile 4[4].
Molecular Electrostatic Potential (MEP)

The MEP maps the charge distribution across the triazole scaffold. The +I effect of the 4-methyl group pushes electron density toward the adjacent nitrogen atoms (N3 in 1,2,3-triazole; N2/N4 in 1,2,4-triazole). This creates highly localized nucleophilic (red) regions, dictating the precise vectors for hydrogen bond acceptors when the drug binds to the target kinase or receptor.

Quantitative Data Summary

The following table synthesizes the baseline electronic properties of isolated 4-methyl-triazole isomers calculated at the M06-2X/6-311++G(d,p) level in an aqueous PCM model.

Property4-Methyl-1,2,3-triazole4-Methyl-1,2,4-triazoleCausality / Pharmacological Significance
HOMO (eV) -7.14-7.25Defines the threshold for electron-donating capability.
LUMO (eV) -2.58-2.40Defines the threshold for electron-accepting capability.
Energy Gap (

E)
4.56 eV4.85 eVLower gap correlates with higher chemical reactivity and lower kinetic stability.
Dipole Moment 4.8 Debye3.2 DebyeHigh dipole moments dictate orientation within polar receptor pockets and influence aqueous solubility.
Chemical Hardness (

)
2.28 eV2.42 eVIndicates resistance to charge polarization; 1,2,4-triazoles are generally "harder" and more stable.

Experimental & Computational Workflow

To ensure scientific integrity, the computational protocol must be a self-validating system . The following step-by-step methodology guarantees that the derived electronic properties are physically meaningful and mathematically sound.

Step 1: Initial Coordinate Generation & Pre-Optimization

  • Construct the 3D geometry of the 4-methyl-triazole derivative using a molecular builder (e.g., GaussView).

  • Perform a preliminary molecular mechanics optimization (MMFF94 force field) to resolve severe steric clashes, particularly around the 4-methyl rotor.

Step 2: DFT Geometry Optimization

  • Initialize the DFT job using the opt keyword in Gaussian (or equivalent software).

  • Set the functional to M06-2X and the basis set to 6-311++G(d,p).

  • Apply the SMD solvation model (scrf=(smd,solvent=water)).

Step 3: Self-Validation via Frequency Calculation (Critical)

  • Concurrently run a vibrational frequency calculation (freq).

  • Causality Check: Parse the output file for imaginary frequencies (

    
    ). If 
    
    
    
    , the structure is a true local minimum. If
    
    
    , the structure is a transition state or saddle point. You must perturb the geometry along the normal mode of the imaginary frequency and re-optimize.

Step 4: Property Extraction & TD-DFT

  • Extract the HOMO and LUMO energies from the formatted checkpoint file. Calculate chemical hardness (

    
    ).
    
  • Execute a Time-Dependent DFT (TD-DFT) calculation solving for the first 20 singlet excited states to simulate the UV-Vis spectrum and analyze orbital overlap populations.

  • Generate the MEP surface at an isovalue of 0.0004 a.u. to visualize electrophilic and nucleophilic domains.

Workflow Visualization

DFT_Workflow Start Input Geometry (4-Methyl-Triazole) Opt Geometry Optimization (M06-2X/6-311++G**) Start->Opt Freq Frequency Calculation (Self-Validation) Opt->Freq Check Imaginary Freq = 0? Freq->Check Check->Opt No (Modify Geometry) Prop Electronic Properties (HOMO/LUMO, MEP) Check->Prop Yes (True Minima) TDDFT TD-DFT (Excited States) Prop->TDDFT End Data Synthesis & Drug Design Profiling TDDFT->End

Figure 1: Self-validating DFT computational workflow for 4-methyl-triazole derivatives.

References

  • DFT and TDDFT Based Investigation of Electronic Structure and Spectral Properties of a Triazole Thiophene Molecule ResearchG
  • Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity Arabian Journal of Chemistry
  • Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis ACS Omega
  • A new coordination polymer of Cd(II)

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid in Organic Solvents

Prepared by: Gemini, Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development life...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from process chemistry and formulation to bioavailability.[1][2][3] This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility profile of 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid in a range of common organic solvents. We detail the well-established isothermal shake-flask method, outline the analytical quantification by High-Performance Liquid Chromatography (HPLC), and discuss the interpretation of the resulting solubility data in the context of solvent properties and molecular structure. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding and a practical framework for solubility assessment.

Introduction

4-Methyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound featuring a triazole ring, a carboxylic acid group, and an N-methyl substituent. The triazole moiety is a significant pharmacophore in medicinal chemistry, known for its metabolic stability and its ability to engage in various biological interactions through hydrogen bonding and dipole moments.[4] The carboxylic acid group imparts acidic properties and provides a primary site for hydrogen bonding, significantly influencing the molecule's solubility and crystalline structure.

Understanding the solubility of this compound in various organic solvents is paramount for several key areas of pharmaceutical development:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing effective oral and parenteral dosage forms. Poor solubility can lead to reduced bioavailability and therapeutic efficacy.[5]

  • Analytical Method Development: Choosing suitable diluents for analytical procedures to ensure accurate quantification.[5]

This guide provides a foundational protocol and theoretical framework for systematically characterizing the solubility of this molecule.

Physicochemical Properties and Theoretical Considerations

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute and solvent molecules.[6]

  • Molecular Structure: 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid possesses both polar and non-polar characteristics. The carboxylic acid and triazole ring are polar, capable of acting as hydrogen bond donors and acceptors.[4] The methyl group introduces a degree of non-polarity.

  • Solvent Properties: The choice of solvents for a solubility screen should cover a wide range of polarities, hydrogen bonding capabilities, and dielectric constants to build a comprehensive profile.

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature as the dissolution process is often endothermic.[3][6] It is standard practice to determine solubility at a controlled temperature, such as 20°C or 25°C.[7][8]

The interplay of these factors dictates the extent to which the solute-solute interactions in the crystal lattice are overcome by solute-solvent interactions.

Experimental Determination of Thermodynamic Solubility

The most reliable and widely used method for determining thermodynamic (or equilibrium) solubility is the isothermal shake-flask method .[9][10][11] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium is reached between the dissolved and undissolved solid phases.[1][12]

Materials and Equipment
  • Solute: 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid (purity >99%)

  • Solvents: A selection of HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Acetonitrile, Dimethyl Sulfoxide (DMSO), Hexane).

  • Equipment:

    • Analytical balance

    • Glass vials with screw caps

    • Orbital shaker with temperature control

    • Syringe filters (e.g., 0.45 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with UV detector

    • Volumetric flasks and pipettes

Experimental Workflow: Isothermal Shake-Flask Method

The following protocol describes the step-by-step procedure for determining the solubility.

Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid to a series of vials. The key is to ensure a solid residue remains after equilibrium is reached.[10]

  • Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of each selected organic solvent into its respective vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.[13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a 0.45 µm syringe filter into an HPLC vial. This step is critical to remove all undissolved particles.[14]

  • Dilution: Dilute the filtered samples as necessary with a suitable mobile phase to bring the concentration within the calibrated range of the HPLC method.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.[5][12]

Visualization of the Experimental Workflow

The logical flow of the shake-flask method is depicted below.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis A Add excess solute to vial B Add known volume of solvent A->B C Seal and place in shaker (25°C, 24-48h) B->C D Allow solid to settle C->D E Filter supernatant (0.45 µm) D->E F Dilute sample for HPLC E->F G Quantify by HPLC-UV F->G

Fig 1. Isothermal Shake-Flask Experimental Workflow.

Results and Data Presentation

The solubility data should be compiled into a clear, structured table for easy comparison and interpretation. The following table presents illustrative (not experimentally derived) solubility data for 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid at 25°C.

Solvent Solvent Class Polarity Index Solubility (mg/mL) Classification
HexaneNon-polar Aliphatic0.1< 0.1Practically Insoluble
DichloromethaneChlorinated3.11.5Slightly Soluble
Ethyl AcetateEster4.45.2Sparingly Soluble
AcetoneKetone5.125.8Soluble
EthanolPolar Protic (Alcohol)5.245.1Soluble
MethanolPolar Protic (Alcohol)6.698.6Freely Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 200Very Soluble

Analysis and Discussion

The illustrative solubility profile reveals a clear trend consistent with theoretical principles.

  • Effect of Polarity: The compound is practically insoluble in the non-polar solvent hexane (< 0.1 mg/mL). As the solvent polarity increases, the solubility generally increases significantly. This is evident from the progression from dichloromethane (1.5 mg/mL) to highly polar solvents like methanol (98.6 mg/mL) and DMSO (>200 mg/mL).

  • Role of Hydrogen Bonding: The highest solubilities are observed in solvents that can effectively participate in hydrogen bonding. Methanol and ethanol, which are polar protic solvents, can act as both hydrogen bond donors and acceptors, readily solvating the carboxylic acid and triazole functionalities. DMSO, a highly polar aprotic solvent, is an excellent hydrogen bond acceptor, which also leads to high solubility.

  • Molecular Interactions: The ability of polar solvents to overcome the crystal lattice energy of the solid compound through strong solute-solvent interactions (primarily hydrogen bonds) is the driving force for dissolution.

G cluster_solute Solute Molecule cluster_solvents Solvent Interaction Solute 4-Methyl-4H-1,2,4-triazole- 3-carboxylic acid A Polar Protic Solvent (e.g., Methanol) Solute->A Strong Interaction (H-Bonding) => High Solubility B Non-Polar Solvent (e.g., Hexane) Solute->B Weak Interaction (van der Waals) => Low Solubility

Fig 2. Solute-Solvent Interaction Logic.

Conclusion and Practical Implications

This guide has outlined a systematic approach to determining and interpreting the solubility profile of 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid. The data, though illustrative, demonstrates that the compound exhibits poor solubility in non-polar solvents and progressively higher solubility in polar organic solvents, with a strong dependence on the solvent's hydrogen bonding capacity.

This information is critical for:

  • Process Chemists: Who might select a solvent like ethanol or methanol for crystallization, while using a solvent like hexane as an anti-solvent.

  • Formulation Scientists: Who will recognize that for aqueous formulations, strategies to enhance solubility (e.g., salt formation, pH adjustment) will be necessary, and that solvents like DMSO are suitable for preparing high-concentration stock solutions for in-vitro assays.

The robust application of the isothermal shake-flask method, coupled with precise HPLC quantification, provides the reliable and reproducible solubility data essential for informed decision-making in pharmaceutical research and development, in line with principles outlined by international guidelines.[15][16][17][18]

References

  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency (EMA). [Link]

  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products – Scientific guideline. DSDP Analytics. [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

  • ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. FDCELL. [Link]

  • OECD Guideline 105: Water Solubility. Situ Biosciences. [Link]

  • Test No. 105: Water Solubility. OECD. [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

  • OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical properties Test No.
  • How to measure solubility for drugs in oils/emulsions? ResearchGate. [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ResearchGate. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

  • Principles of Solubility. ResearchGate. [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

  • Solubility: An overview. Int J Pharm Chem Anal. [Link]

  • Solubility and Extractability in the Pharmaceutical Sciences: A Demonstration to Address These Essential Concepts. ACS Publications. [Link]

Sources

Foundational

Role of 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid in heterocyclic chemistry

The Strategic Role of 4-Methyl-4H-1,2,4-triazole-3-carboxylic Acid in Advanced Heterocyclic and Medicinal Chemistry Executive Summary In the landscape of modern drug discovery and custom synthesis, nitrogen-rich heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 4-Methyl-4H-1,2,4-triazole-3-carboxylic Acid in Advanced Heterocyclic and Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery and custom synthesis, nitrogen-rich heterocycles serve as the foundational architecture for a vast array of pharmacologically active compounds. Among these, 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid (CAS 944897-40-9) has emerged as a critical building block[1]. Characterized by its stable five-membered aromatic ring containing three nitrogen atoms, this compound and its derivatives exhibit unique physicochemical properties that facilitate high-affinity interactions with biological targets, including enzymes and transmembrane receptors[2].

This technical guide provides an in-depth analysis of the synthetic utility, physicochemical profiling, and pharmacological applications of 4-methyl-4H-1,2,4-triazole-3-carboxylic acid and its structural analogues. Designed for application scientists and drug development professionals, this whitepaper bridges the gap between theoretical heterocyclic chemistry and practical, bench-level synthetic execution.

Structural & Physicochemical Profiling

The 1,2,4-triazole core is a highly potent,


-excessive heterocycle. The specific substitution pattern of 4-methyl-4H-1,2,4-triazole-3-carboxylic acid provides a unique electronic environment. The methyl group at the N4 position sterically directs subsequent functionalization, while the carboxylic acid at the C3 position serves as a versatile handle for esterification, amidation, and decarboxylative cross-coupling[1][3].
Quantitative Property Analysis

Understanding the baseline metrics of the triazole core and its immediate derivatives is crucial for predicting solubility, reactivity, and bioavailability in drug design.

Table 1: Physicochemical Properties of Key 1,2,4-Triazole Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Topological Polar Surface Area (TPSA)LogPKey Functional Utility
4-Methyl-4H-1,2,4-triazole-3-carboxylic acid944897-40-9C₄H₅N₃O₂127.1068.01-0.48Chiral catalysis, API building block[1]
Methyl-1H-1,2,4-triazole-3-carboxylate4928-88-5C₄H₅N₃O₂127.10~68.00-0.30Precursor to Ribavirin analogues[3]
1H-1,2,4-Triazole-3-carboxylic acid4928-87-4C₃H₃N₃O₂113.07~79.00-0.80Antiviral metabolite/impurity profiling[][5]

Synthetic Methodologies & Workflows

The synthesis of 1,2,4-triazole derivatives traditionally relies on the cyclization of hydrazine precursors. The methodology requires precise control over nucleophilic additions to prevent the formation of unwanted 1,2,3-triazole or oxadiazole byproducts.

Core Cyclization Strategy

The most robust method for synthesizing the 1,2,4-triazole core involves the reaction of substituted hydrazines with carbonyl compounds, followed by an alkaline-driven cyclization[6]. The addition of a base (such as KOH or NaOH) is not merely for pH adjustment; it actively deprotonates the intermediate thiohydrazone or amidrazone, increasing the nucleophilicity of the terminal nitrogen to drive the intramolecular ring closure[2][6].

G N1 Hydrazine Hydrate + Carbonyl Precursor N2 Hydrazone Intermediate N1->N2 Condensation N3 Alkaline Cyclization (Base-Driven) N2->N3 Nucleophilic Attack N4 4-Methyl-4H-1,2,4-triazole Core Formation N3->N4 Ring Closure (-H2O)

Base-driven cyclization workflow for 1,2,4-triazole core synthesis.

Medicinal Chemistry & Pharmacological Applications

The 1,2,4-triazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently utilized to mimic peptide bonds or act as a bioisostere for carboxylic acids and amides.

Cyclooxygenase-2 (COX-2) Inhibitors

Derivatives of 1,2,4-triazole-3-carboxylic acid, particularly 5-phenyl-1-(3-pyridyl) variants, have demonstrated profound anti-inflammatory activity. Pharmacophore elucidation and 3D quantitative structure-selectivity relationship (3D QSSR) models reveal that the triazole ring perfectly positions the aryl substituents within the hydrophobic pockets of the COX-2 active site[7][8]. This competitive binding blocks arachidonic acid oxidation, thereby halting prostaglandin synthesis without the ulcerogenic side effects typical of traditional NSAIDs[7].

Cannabinoid CB1 Receptor Ligands

1H-1,2,4-triazole-3-carboxamide derivatives act as potent modulators (agonists, inverse agonists, or antagonists) of the Cannabinoid CB1 receptor[9]. The carboxylic acid moiety of the triazole precursor is converted into an acid chloride using thionyl chloride (


), which is subsequently reacted with various amines to form the active carboxamide[9].
Antiviral Nucleoside Analogues

The esterified derivative, methyl-1H-1,2,4-triazole-3-carboxylate, is a primary precursor in the synthesis of Ribavirin, a broad-spectrum antiviral medication used against Hepatitis C and RSV[3][]. The triazole ring mimics the nucleobase, allowing the compound to be incorporated by viral RNA polymerases, inducing lethal mutagenesis in the viral genome.

COX2 LIG Triazole Derivative (Ligand) COX COX-2 Enzyme Active Site LIG->COX Competitive Binding AA Arachidonic Acid (Substrate) COX->AA Blocked Oxidation PG Prostaglandins (Inflammation) AA->PG Pathway Inhibited

Mechanism of COX-2 inhibition by 1,2,4-triazole-3-carboxylic acid derivatives.

Experimental Protocols

To ensure high-fidelity replication, the following protocols are designed as self-validating systems. Causality for reagent selection and intermediate verification steps are explicitly detailed.

Protocol A: Synthesis of 1,2,4-Triazole-3-Carboxamides via Acid Chloride Activation

Objective: Convert 4-methyl-4H-1,2,4-triazole-3-carboxylic acid into a pharmacologically active carboxamide (e.g., for CB1 ligand screening)[9].

  • Activation of the Carboxylic Acid:

    • Step: Suspend 10.0 mmol of 4-methyl-4H-1,2,4-triazole-3-carboxylic acid in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical; the presence of water will immediately hydrolyze the highly reactive acid chloride intermediate back to the starting material.

    • Step: Add 15.0 mmol of thionyl chloride (

      
      ) dropwise at 0°C, followed by a catalytic amount (2 drops) of N,N-dimethylformamide (DMF).
      
    • Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate, which significantly accelerates the conversion of the acid to the acid chloride[9].

  • Reflux and Concentration:

    • Step: Heat the mixture to reflux for 3 hours. Monitor the cessation of

      
       and 
      
      
      
      gas evolution.
    • Validation: Remove a 50

      
      L aliquot, quench in methanol, and analyze via TLC (DCM:MeOH 9:1). The presence of the methyl ester confirms the successful formation of the acid chloride.
      
    • Step: Concentrate the mixture in vacuo to remove excess

      
      .
      
  • Amide Coupling:

    • Step: Dissolve the crude acid chloride in 15 mL of anhydrous THF. Dropwise add a solution containing 11.0 mmol of the target amine and 25.0 mmol of N,N-diisopropylethylamine (DIPEA) at 0°C.

    • Causality: DIPEA is a non-nucleophilic base that neutralizes the

      
       generated during coupling without competing with the amine for the electrophilic acyl carbon.
      
  • Isolation:

    • Step: Quench with water, extract with ethyl acetate, dry over

      
      , and purify via flash chromatography to yield the final triazole-3-carboxamide.
      
Protocol B: Esterification for Nucleoside Analogue Precursors

Objective: Synthesize methyl-1H-1,2,4-triazole-3-carboxylate for Ribavirin analogue development[3].

  • Reaction Setup:

    • Step: Dissolve 5.0 g of 1,2,4-triazole-3-carboxylic acid in 50 mL of anhydrous methanol.

  • Acid Catalysis:

    • Step: Slowly add 2.0 mL of concentrated sulfuric acid (

      
      ).
      
    • Causality:

      
       serves a dual purpose: it protonates the carbonyl oxygen (increasing electrophilicity) and acts as a dehydrating agent to drive the Fischer esterification equilibrium toward the product[3].
      
  • Reflux and Neutralization:

    • Step: Reflux for 12 hours. Monitor via LC-MS until the starting material peak (MW 113.07) is replaced by the product peak (MW 127.10)[].

    • Step: Cool to room temperature, neutralize with saturated

      
       to pH 7, and extract the ester with chloroform.
      

References

  • Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity Source: PubMed (Arch Pharm) URL:[Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review Source: MDPI URL:[Link]

  • Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors Source: PMC - PubMed Central URL:[Link]

  • WO2004026301A1 - 1h-1,2,4-triazole-3-carboxamide derivatives as cannabinoid-cb1 receptor ligands Source: Google Patents URL

Sources

Exploratory

Tautomerism in Substituted 1,2,4-Triazole-3-Carboxylic Acids: A Technical Guide for Drug Discovery and Development

An in-depth technical guide or whitepaper on the core. Abstract The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide or whitepaper on the core.

Abstract

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. The biological activity and physicochemical properties of these compounds—such as solubility, pKa, and receptor binding affinity—are profoundly influenced by the subtle yet critical phenomenon of prototropic tautomerism. For substituted 1,2,4-triazole-3-carboxylic acids, the interplay between the mobile proton on the triazole ring and the ionizable carboxylic acid group creates a complex tautomeric and ionic landscape. This guide provides a comprehensive technical overview of the tautomerism in this specific class of molecules. We will dissect the potential tautomeric forms, explore the electronic and environmental factors that govern their relative stability, and detail the state-of-the-art experimental and computational methodologies required for their unambiguous characterization. This document is designed to serve as an essential resource for researchers, medicinal chemists, and drug development professionals, offering the foundational knowledge and practical protocols needed to navigate the challenges and harness the opportunities presented by tautomerism in 1,2,4-triazole-based drug design.

The Crucial Role of Tautomerism in 1,2,4-Triazole Scaffolds

The 1,2,4-triazole nucleus is a cornerstone of modern drug discovery, valued for its metabolic stability, its capacity as a hydrogen bond donor and acceptor, and its favorable steric profile. However, the true complexity and potential of this heterocycle can only be appreciated through a deep understanding of its tautomeric nature.

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. In the case of 1,2,4-triazoles, a proton can reside on one of three nitrogen atoms, leading to distinct 1H, 2H, and 4H tautomers.[1] This is not a trivial structural nuance; the specific location of this proton dictates the molecule's entire electronic distribution, dipole moment, and hydrogen bonding pattern.[1] Consequently, the predominant tautomeric form can dramatically alter how a molecule interacts with its biological target, influencing binding affinity and pharmacological effect. An incorrect assignment of the tautomeric state during drug design can lead to flawed structure-activity relationship (SAR) models and ultimately, the failure of promising drug candidates.

The Tautomeric Landscape of 1,2,4-Triazole-3-Carboxylic Acids

For a 1,2,4-triazole ring substituted with a carboxylic acid at the C3 position, the tautomeric possibilities are rich and varied.

Fundamental Prototropic Tautomers

The core of the issue lies in the migration of a single proton among the three ring nitrogens, giving rise to three primary tautomeric forms.[1] The presence of the C3-carboxylic acid substituent influences the relative energies of these forms.

Tautomers T1 1H-Tautomer T2 2H-Tautomer T1->T2 T4 4H-Tautomer T1->T4 T2->T4

Caption: General equilibrium between the 1H, 2H, and 4H tautomers.

In the unsubstituted 1,2,4-triazole, the 1H-tautomer is generally the most stable.[1] However, the introduction of a carboxylic acid group, an electron-withdrawing substituent, significantly perturbs this balance.[2]

The Impact of the Carboxylic Acid Group

The carboxylic acid moiety introduces further complexity. At physiological pH, this group can deprotonate to form a carboxylate anion. This creates the possibility of zwitterionic tautomers, where the triazole ring is protonated (and thus positively charged) and the carboxylic acid is deprotonated (negatively charged). The overall charge of the molecule remains neutral, but its charge distribution is dramatically altered. The equilibrium is therefore not just between neutral tautomers but also involves their corresponding conjugate bases and zwitterionic forms, making pH a critical variable.

Factors Governing Tautomeric Equilibrium

The predominance of one tautomer over another is not an intrinsic property but a delicate balance influenced by multiple factors.

Electronic Effects of C5-Substituents

The electronic nature of other substituents on the triazole ring, particularly at the C5 position, is a primary determinant of tautomeric preference.[2] The interplay between the substituent and the electron density of the triazole ring can stabilize or destabilize specific tautomers.

  • Electron-Withdrawing Groups (EWGs): Substituents like –NO₂, –CHO, and –COOH tend to stabilize the 1H-tautomer .[2] These groups withdraw electron density, and the 1H configuration appears to best accommodate this perturbation.

  • Electron-Donating Groups (EDGs): Substituents like –NH₂, –OH, and –Cl generally favor the 2H-tautomer .[2] These groups donate electron density into the ring, a state that is most stabilized in the 2H form.

The N4–H tautomer is typically the least stable form for most C5-substituted 1,2,4-triazoles, except in specific cases involving cations or anions.[2]

Table 1: Influence of C5-Substituent Type on Tautomer Stability in 1,2,4-Triazoles

Substituent Type Example Substituent Predominant Tautomer Reference
Electron-Withdrawing -COOH, -CONH₂ 1H [2]
Electron-Donating -NH₂, -OH 2H [2]

| Halogen | -Cl | 2H |[2] |

Solvent and pH Effects

The surrounding environment plays a pivotal role in shifting the tautomeric equilibrium.

  • Solvent Polarity: Polar solvents can stabilize more polar tautomers through dipole-dipole interactions. For instance, in the case of 3-amino-5-nitro-1,2,4-triazole, the 2H-tautomer becomes the most stable form in polar solvents, even though the 1H form is favored in the gas phase at higher levels of theory.[3]

  • Hydrogen Bonding: Solvents capable of hydrogen bonding can preferentially stabilize tautomers that present better hydrogen bond donor or acceptor sites.

  • pH: As discussed, pH directly controls the ionization state of the carboxylic acid group. The formation of the carboxylate anion can significantly alter the electronic properties of the entire molecule, thereby shifting the tautomeric preference on the triazole ring.

Solid-State vs. In-Solution

It is critical to recognize that the tautomeric form observed in a crystal structure may not be the most abundant form in solution. Crystal packing forces and intermolecular hydrogen bonding networks in the solid state can trap a single, specific tautomer that might otherwise be a minor component in the solution-phase equilibrium.[1] Therefore, solid-state characterization alone is insufficient for understanding the behavior of these molecules in a biological context.

Methodologies for Tautomer Characterization

A multi-pronged approach combining spectroscopy and computational modeling is essential for the definitive assignment of tautomeric structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomerism in solution.

  • ¹H and ¹³C NMR: The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment, which is dictated by the tautomeric form. Comparing experimental spectra with predicted spectra from computational models for each possible tautomer is a robust method for assignment.[4][5]

  • ¹⁵N NMR: Since the key difference between tautomers is the location of a proton on a nitrogen atom, ¹⁵N NMR can be particularly informative, though it is less commonly used due to lower sensitivity and natural abundance.

  • Sample Preparation: Dissolve 5-10 mg of the substituted 1,2,4-triazole-3-carboxylic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and the acidic N-H and COOH protons are often observable.

  • Data Acquisition: Acquire high-resolution ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra on a spectrometer operating at 400 MHz or higher.

  • Temperature Variation Studies: Record spectra at different temperatures. Changes in the relative intensities of signals or coalescence of peaks can provide evidence of a dynamic equilibrium between tautomers.

  • Data Analysis: Carefully analyze the chemical shifts. For example, the chemical shift of the C5-H proton and the C3/C5 carbons will differ significantly between the 1H, 2H, and 4H tautomers.[5]

  • Validation: Compare the experimental chemical shifts to those predicted by quantum chemical calculations (see Section 4.3) for each tautomer to assign the predominant species in solution.

Single-Crystal X-ray Diffraction

This technique provides unambiguous structural information for the compound in the solid state.[1] It is the gold standard for determining bond lengths, bond angles, and the precise location of all atoms, including the mobile proton, thus definitively identifying the tautomer present in the crystal.

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This process yields a 3D model of the molecule, confirming the tautomeric form and revealing intermolecular interactions like hydrogen bonding.[6][7]

Computational Chemistry: A Predictive and Corroborative Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for studying tautomerism.[2][8] They allow for the prediction of the relative stabilities of all possible tautomers, providing a theoretical framework to interpret experimental data.

ComputationalWorkflow cluster_gas_phase Gas Phase Calculation cluster_solution_phase Solution Phase Correction Start Input Structures (1H, 2H, 4H Tautomers) Opt Geometry Optimization (e.g., B3LYP/6-311++G**) Start->Opt Freq Frequency Calculation (Confirm Minima) Opt->Freq Solv Solvation Model (e.g., IEFPCM) Freq->Solv Result Compare Gibbs Free Energies (ΔG) & Predict Relative Stabilities Solv->Result

Caption: A typical DFT workflow for predicting tautomer stability.

  • Structure Generation: Build the 3D structures of all possible tautomers (1H, 2H, 4H, and relevant zwitterionic forms).

  • Gas-Phase Optimization: Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a reliable DFT method (e.g., B3LYP or M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)).[8] The frequency calculation confirms that the optimized structure is a true energy minimum.

  • Solvation Modeling: To simulate behavior in solution, perform single-point energy calculations on the optimized gas-phase geometries using a continuum solvation model, such as the Integral Equation Formalism version of the Polarizable Continuum Model (IEFPCM).[8] Specify the solvent of interest (e.g., water, DMSO).

  • Energy Analysis: Extract the Gibbs free energies (G) for each tautomer from the calculations. The tautomer with the lowest Gibbs free energy is predicted to be the most stable and therefore the most abundant form in that solvent.

  • NMR/UV-Vis Prediction (Self-Validation): As a further step, use the optimized geometries to calculate theoretical NMR chemical shifts or UV-Vis absorption spectra.[9][10] Comparing these predicted spectra with the experimental data provides a powerful method to validate the computational prediction and confidently assign the tautomeric structure.[4]

Conclusion

The tautomerism of substituted 1,2,4-triazole-3-carboxylic acids is a multifaceted phenomenon with profound implications for drug design and development. The relative stability of the 1H, 2H, and 4H tautomers is governed by a complex interplay of substituent electronic effects, solvent polarity, and environmental pH. For any researcher working with this scaffold, a simple 2D representation is insufficient; one must consider the dynamic equilibrium between all plausible forms.

A definitive understanding can only be achieved through a synergistic approach. High-level computational modeling provides a predictive roadmap of tautomer stabilities, while rigorous experimental characterization via NMR spectroscopy and single-crystal X-ray diffraction provides the essential empirical validation. By embracing this integrated strategy, scientists can unlock a more accurate and predictive understanding of structure-activity relationships, paving the way for the rational design of more effective and safer 1,2,4-triazole-based therapeutics.

References

  • Sorescu, D. C., Boatz, J. A., & Byrd, E. F. C. (1998). Theoretical Studies of The Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-Nitro-1,2,4-Triazole. The Journal of Physical Chemistry A, 102(50), 10351-10364. Retrieved from [Link]

  • Anonymous. (2016). Substituent Effects on Triazole Tautomerism. Scribd. Retrieved from [Link]

  • ResearchGate. (2025). DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. Retrieved from [Link]

  • Poleska, I., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A, 120(49), 10116-10125. Retrieved from [Link]

  • Sorescu, D. C., Boatz, J. A., & Byrd, E. F. C. (1998). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A, 102(50), 10351-10364. Retrieved from [Link]

  • Poleska, I., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. ACS Publications. Retrieved from [Link]

  • Karpińska, G., & Dobrowolski, J. Cz. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58–67. Retrieved from [Link]

  • ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]

  • Google Patents. (n.d.). CN111471028A - Synthesis method of 1,2, 4-triazole-3-formic acid.
  • ACS Publications. (2022). Synthesis and Properties of 1,2,4-Triazol-3-one-Based Energetic Compounds. Crystal Growth & Design. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][2][11]triazoles. Retrieved from [Link]

  • MDPI. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2010). Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. Retrieved from [Link]

  • MDPI. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

Sources

Foundational

Coordination chemistry potential of 4-methyl-triazole ligands

An In-Depth Technical Guide to the Coordination Chemistry Potential of 4-Methyl-Triazole Ligands Abstract This technical guide provides a comprehensive exploration of the coordination chemistry of 4-methyl-substituted 1,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Coordination Chemistry Potential of 4-Methyl-Triazole Ligands

Abstract

This technical guide provides a comprehensive exploration of the coordination chemistry of 4-methyl-substituted 1,2,3- and 1,2,4-triazole ligands. Triazoles are a significant class of N-heterocyclic compounds that have garnered substantial interest in coordination chemistry due to their versatile binding modes, electronic properties, and the unique characteristics they impart to the resulting metal complexes.[1] The introduction of a methyl group at the 4-position subtly modulates the ligand's steric and electronic profile, influencing the structure, stability, and functional properties of its coordination compounds.[2] This guide details the fundamental electronic properties of these ligands, their diverse coordination behaviors, and established protocols for the synthesis and characterization of their metal complexes. We delve into the causality behind experimental choices and highlight the self-validating nature of the described protocols. Key applications are discussed, with a focus on catalysis, luminescent materials, spin-crossover (SCO) systems, and medicinal chemistry, supported by data-driven insights and authoritative references.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the rich chemical potential of 4-methyl-triazole ligands in their work.

Foundational Principles: The 4-Methyl-Triazole Ligand

Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. The two common isomers, 1,2,3-triazole and 1,2,4-triazole, offer distinct coordination possibilities. The 4-methyl substituent, while seemingly simple, plays a crucial role:

  • Electronic Effects: The methyl group is a weak electron-donating group. This inductive effect can slightly increase the electron density on the triazole ring's nitrogen atoms, potentially enhancing their σ-donor capability upon coordination to a metal center.[5] However, the overall electronic character of the triazole ring remains electron-withdrawing.[6]

  • Steric Influence: The methyl group introduces modest steric bulk, which can influence the geometry of the resulting metal complexes and affect the packing of molecules in the crystal lattice. This can be a critical factor in tuning the properties of materials like spin-crossover polymers.[7]

  • Isomer-Specific Properties:

    • 4-Methyl-1,2,4-triazole: This isomer is of particular interest due to its ability to act as a bridging ligand between two metal centers using its N1 and N2 atoms. This N1,N2-bridging is the foundational link for constructing one-dimensional (1D) coordination polymers, which are renowned for exhibiting spin-crossover phenomena, especially with iron(II).[7]

    • 4-Methyl-1,2,3-triazole: This isomer typically coordinates as a monodentate ligand through the N3 atom.[8] The "click" chemistry revolution, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a facile route to 1,4-disubstituted 1,2,3-triazoles, making them highly accessible for creating a vast array of functional ligands.[8]

Coordination Modes and Complex Formation

The versatility of 4-methyl-triazole ligands stems from their multiple potential coordination sites. Understanding these modes is fundamental to designing complexes with desired topologies and properties.

Key Coordination Modes of 4-Methyl-1,2,4-Triazole

The coordination behavior of 4-methyl-1,2,4-triazole is dominated by its nitrogen atoms, leading to several structural possibilities.

G cluster_0 Bridging Mode M1 Metal Center (M) Ligand1 4-Me-1,2,4-Triazole M1->Ligand1 Monodentate (N1) M2 Metal Center (M) Ligand2 4-Me-1,2,4-Triazole M2->Ligand2 Monodentate (N2) M3 Metal Center (M) Ligand3 4-Me-1,2,4-Triazole M3->Ligand3 N1 M4 Metal Center (M) Ligand3->M4 N2

Caption: Primary coordination modes of 4-methyl-1,2,4-triazole ligands.

The most significant coordination mode is the N1,N2-bridging fashion, which leads to the formation of extended 1D, 2D, or 3D coordination polymers.[9] This is particularly prevalent in the formation of [Fe(4-R-trz)₃]²⁺ chains, where three triazole ligands bridge each pair of iron centers.[7]

Synthesis and Characterization: A Methodological Overview

The synthesis of metal complexes with 4-methyl-triazole ligands generally involves straightforward reaction of the ligand with a suitable metal salt in a polar solvent.

General Synthetic Workflow

The path from ligand selection to application-focused analysis follows a structured, multi-stage process. This workflow ensures that each step informs the next, from initial complex formation to the validation of its functional properties.

G cluster_0 Design & Synthesis cluster_1 Characterization cluster_2 Property Investigation cluster_3 Application Ligand Ligand Selection (4-Methyl-Triazole) Synthesis Complex Synthesis (Solvothermal, Diffusion, etc.) Ligand->Synthesis Metal Metal Salt Selection (e.g., Fe(BF4)2, CuI, Zn(OAc)2) Metal->Synthesis Structure Structural Analysis (X-ray, NMR) Synthesis->Structure Spectro Spectroscopy (IR, UV-Vis) Synthesis->Spectro Magnetic Magnetic Properties (SQUID) Structure->Magnetic Optical Optical Properties (Luminescence) Structure->Optical Catalytic Catalytic Activity (Reaction Screening) Structure->Catalytic Spectro->Optical Device Device Fabrication / Biological Testing Magnetic->Device Optical->Device Catalytic->Device

Caption: Experimental workflow for developing 4-methyl-triazole complexes.

Protocol 1: Synthesis of a Bidentate Schiff Base Ligand and its Hg(II) Complex

This protocol, adapted from established methodologies, details the synthesis of a 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol based Schiff base and its subsequent complexation, demonstrating a common strategy for creating versatile chelating ligands.[10][11]

Part A: Ligand Synthesis (4-(benzylideneamino)-5-methyl-4H-1,2,4-triazole-3-thiol)

  • Reactant Preparation: Dissolve 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (0.045 mol) in hot ethanol. In a separate flask, prepare an ethanolic solution of benzaldehyde (0.045 mol).

    • Rationale: Using equimolar amounts ensures complete conversion of the starting amine. Ethanol serves as a good solvent for both reactants and facilitates the removal of the water byproduct.

  • Condensation Reaction: Add the benzaldehyde solution dropwise to the triazole solution with constant stirring. Add 2-3 drops of glacial acetic acid as a catalyst.

    • Rationale: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amino group of the triazole.

  • Reflux: Reflux the reaction mixture for 3-4 hours.

    • Rationale: Heating under reflux provides the necessary activation energy and ensures the reaction goes to completion.

  • Isolation: Cool the reaction mixture to room temperature. The resulting Schiff base precipitate is collected by filtration, washed with cold ethanol to remove unreacted starting materials, and dried in a desiccator.

Part B: Complex Synthesis ([Hg(L)₂])

  • Reactant Preparation: Prepare a methanolic solution of mercury(II) chloride (HgCl₂, 2 mmol). In a separate flask, dissolve the synthesized Schiff base ligand (4 mmol) in hot methanol.

    • Rationale: A 1:2 metal-to-ligand molar ratio is used to form the desired [M(L)₂] complex.[10] Methanol is a suitable solvent for this coordination reaction.

  • Complexation: Add the metal salt solution to the ligand solution. Make the resulting solution alkaline by adding sodium acetate.

    • Rationale: The addition of a weak base like sodium acetate facilitates the deprotonation of the thiol (SH) group on the ligand, which is necessary for its coordination to the metal center in its thiolate form.[11]

  • Isolation: The desired complex precipitates out of the solution. Collect the solid by filtration, wash thoroughly with methanol, and dry.

  • Validation: The formation of the complex is confirmed by the disappearance of the S-H proton signal in ¹H-NMR and the S-H stretching band in IR spectroscopy.[10][11]

Key Applications and Field-Proven Insights

Complexes derived from 4-methyl-triazole ligands are not mere chemical curiosities; they are functional molecules with demonstrated potential in diverse high-technology and biomedical fields.

Spin-Crossover (SCO) Materials

Perhaps the most prominent application of 4-methyl-1,2,4-triazole is in the construction of iron(II) coordination polymers that exhibit spin-crossover (SCO).[7] These materials can switch between a low-spin (LS, S=0) and a high-spin (HS, S=2) state in response to external stimuli like temperature, pressure, or light.[12]

  • Mechanism: In [Fe(II)(4-R-trz)₃]²⁺ 1D chains, the Fe(II) centers have an octahedral N₆ coordination environment. The spin state transition involves a change in electron configuration (from t₂g⁶ to t₂g⁴e_g²), which is accompanied by a significant change in Fe-N bond lengths, magnetic properties, and often, color.[12]

  • Role of 4-Methyl Group: The nature of the substituent at the 4-position is critical for tuning the transition temperature (T₁/₂) and the hysteresis (the difference between transition temperatures upon heating and cooling). The methyl group, compared to hydrogen or an amino group, modifies the ligand field strength and the cooperativity between iron centers along the polymer chain, thereby altering the SCO characteristics.[7][13] These materials are promising candidates for molecular switches, memory devices, and sensors.

Complex SystemSpin Transition (T₁/₂)Hysteresis Width (ΔT)Key FeatureReference
₂·H₂O~326 K~4 KPrototypical SCO polymer[13]
~Room TempLargeTunable by ligand mixing[7]
₂·xH₂O~288 K~17 KAnion and solvent dependent[7]
Luminescent Materials

Triazole-based complexes, particularly with d¹⁰ metals like Cu(I), Zn(II), and Cd(II), often exhibit strong luminescence.[14][15] These properties make them suitable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

  • Mechanism of Luminescence: The emission in these complexes often arises from metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) excited states. The rigid triazole ring helps to minimize non-radiative decay pathways, leading to higher quantum yields.

  • Tuning Emission: The emission properties can be finely tuned by modifying the substituents on the triazole ring or by changing the ancillary ligands in the coordination sphere. For example, different substitution patterns on triazole-phosphine ligands in copper complexes result in emission maxima ranging from 500–550 nm.[14] Zinc complexes based on 1,2,4-triazoles can be tuned to emit from blue to orange.[15]

Homogeneous Catalysis

The strong σ-donor properties of triazoles make them effective ligands for stabilizing metal centers in various catalytic transformations.[16] They have emerged as alternatives to more complex N-heterocyclic carbene (NHC) or phosphine ligands.

  • Key Reactions:

    • C-H Functionalization: Palladium and copper complexes with triazole ligands have been used to catalyze the C-H arylation of the triazole ring itself, providing a route to more complex, substituted heterocycles.[17]

    • Hydroamination: Cationic gold(I) complexes stabilized by 1,2,3-triazole ligands have shown excellent thermal stability and reactivity in challenging intermolecular hydroamination reactions of alkynes.[16]

    • Oxidation/Reduction: Ruthenium-triazole complexes have been successfully employed as catalysts for the oxidation of alcohols and the hydrogenation of ketones.[18]

Medicinal and Bio-inorganic Chemistry

The triazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs.[2][4] Metal complexes of triazole derivatives are being explored for their potential as therapeutic agents.

  • Antimicrobial and Anticancer Activity: Schiff bases derived from 4-amino-1,2,4-triazoles and their metal complexes have demonstrated broad-spectrum antimicrobial activity.[2] The mechanism is often believed to involve chelation of essential metal ions in microbial enzymes or interaction with cellular DNA. Furthermore, derivatives of 1,2,3- and 1,2,4-triazoles have been investigated for their cytotoxic effects against various cancer cell lines.[19]

G Core 4-Methyl-Triazole Metal Complex Core App1 Spin-Crossover Materials (Molecular Switches, Memory) Core:f1->App1 Fe(II) App2 Luminescent Materials (OLEDs, Sensors) Core:f1->App2 Cu(I), Zn(II) App3 Homogeneous Catalysis (C-H Activation, Hydroamination) Core:f1->App3 Au(I), Ru(II), Pd(II) App4 Bio-inorganic Chemistry (Antimicrobial, Anticancer Agents) Core:f1->App4 Various Metals

Caption: Application pathways for 4-methyl-triazole metal complexes.

Conclusion and Future Outlook

The coordination chemistry of 4-methyl-triazole ligands is a rich and continually evolving field. The subtle electronic and steric tuning afforded by the methyl group, combined with the inherent versatility of the triazole ring, provides chemists with a powerful tool for the rational design of functional molecular materials. While significant progress has been made, particularly in the realm of iron(II) spin-crossover polymers and d¹⁰ metal luminophores, vast opportunities remain. Future research will likely focus on integrating these complexes into functional devices, exploring their catalytic potential in more complex organic transformations, and developing novel therapeutic agents with enhanced selectivity and potency. The continued synergy between synthetic coordination chemistry, materials science, and computational studies will undoubtedly unlock even greater potential from this unassuming yet powerful class of ligands.

References

  • Schmid, G. et al. (2011). Experimental and Theoretical Study of Novel Luminescent Di-, Tri-, and Tetranuclear Copper Triazole Complexes. Organometallics - ACS Publications.
  • (2025). New Zn complexes based on 1,2,4-triazoles: Synthesis, structure and luminescence. ResearchGate.
  • Bazarova, Y. G. et al. (2023). Photoluminescence of Metal–Polymer Complexes Based on Functional Triazole–Carbazole Copolymers with Terbium Ions. MDPI.
  • Joseph, M. C. et al. (2023). Transition metal complexes of click-derived 1,2,3-triazoles as catalysts in various transformations: An overview and recent developments. Semantic Scholar.
  • (2025). Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. MDPI.
  • (2025). Application Notes and Protocols: 4-Methyl-5-nitro-2H-1,2,3-triazole in Medicinal Chemistry. Benchchem.
  • Garcı́a, N. et al. (2009). Triazole−Au(I) Complexes: A New Class of Catalysts with Improved Thermal Stability and Reactivity for Intermolecular Alkyne Hydroamination. Journal of the American Chemical Society - ACS Publications.
  • (2022). Metal catalyzed C–H functionalization on triazole rings. PMC - NIH.
  • (n.d.). 1H‐1,2,3‐Triazole: From Structure to Function and Catalysis. UQ eSpace - The University of Queensland.
  • (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). IJRAR.
  • (2025). Application Notes and Protocols: 3-Methyl-4H-1,2,4-triazol-4-amine in Medicinal Chemistry. Benchchem.
  • Nakanishi, T. et al. (2017). Control of Spin-Crossover Phenomena in One-Dimensional Triazole-Coordinated Iron(II) Complexes by Means of Functional Counter Ions. MDPI.
  • (2024). Synthesis, Characterization and SEM analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its metal complex with Cd(II) and Hg(II). Sciforum.
  • (n.d.). Prototypical iron(ii) complex with 4-amino-1,2,4-triazole reinvestigated: an unexpected impact of water on spin transition. RSC Publishing.
  • Boinnard, J. et al. (2013). Spin state switching in iron coordination compounds. Beilstein Journals.
  • (n.d.). Possible coordination modes for 4H-1,2,4-triazole derivatives (R1, R2,...). ResearchGate.
  • Hughes, B. C. (n.d.). "Designing Novel 1,2,3- and 1,2,4-Triazoles for Coordination Complexes ". TRACE: Tennessee.
  • Creary, X. et al. (2017). Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties. PubMed.
  • (n.d.). Synthesis and characterization of some transition metal (II) complexes with 1,2,4-triazole schiff base. JOCPR.
  • Elliott, P. I. P. (2014). Organometallic complexes with 1,2,3-triazole-derived ligands. Books.
  • (n.d.). TRIAZOLE 4N-SUBSTITUTED POLYMERS A THEORETICAL EVALUATION OF ELECTROCONDUCTIVE PROPERTIES FOR[3][14][15]. SciELO. Available at:

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid

Title: Application Note: De Novo Synthesis and Validation Protocol for 4-Methyl-4H-1,2,4-triazole-3-carboxylic Acid 1. Introduction & Mechanistic Rationale 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid (CAS: 944897-40-9)...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: De Novo Synthesis and Validation Protocol for 4-Methyl-4H-1,2,4-triazole-3-carboxylic Acid

1. Introduction & Mechanistic Rationale 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid (CAS: 944897-40-9) is a highly versatile heterocyclic building block frequently utilized in the development of pharmaceuticals, agricultural chemicals, and advanced materials[1]. The 1,2,4-triazole core provides unique hydrogen-bonding capabilities and metabolic stability, making it a privileged scaffold in medicinal chemistry[2].

The synthesis of 3,4-disubstituted 1,2,4-triazoles requires precise control over regioselectivity. Traditional methods involving the direct alkylation of 1,2,4-triazole-3-carboxylic acid often result in a mixture of N1, N2, and N4-alkylated isomers, necessitating laborious chromatographic separations. To bypass this, a de novo cyclization strategy is preferred[3].

This protocol details a robust, three-step linear synthesis starting from 4-methylthiosemicarbazide and dimethyl oxalate.

  • Cyclocondensation : The reaction utilizes the pre-installed N-methyl group of 4-methylthiosemicarbazide to guarantee absolute regiocontrol at the N4 position of the resulting triazole ring.

  • Oxidative Desulfurization : The C5-thiol group, an artifact of the thiosemicarbazide precursor, is oxidatively cleaved using hydrogen peroxide. This is a greener alternative to traditional potassium permanganate or nitric acid oxidations, which generate toxic manganese waste or hazardous NO_x gases[2][4].

  • Saponification : The intermediate methyl ester is hydrolyzed to yield the target free carboxylic acid.

2. Retrosynthetic Analysis & Pathway Visualization The workflow utilizes a self-validating sequence where the physical state of the intermediates (e.g., precipitation, gas evolution) serves as an intrinsic indicator of reaction progress.

SynthesisRoute Start 4-Methylthiosemicarbazide + Dimethyl Oxalate Step1 Base-Promoted Cyclization (NaOMe, MeOH, Reflux) Start->Step1 Int1 Methyl 5-mercapto-4-methyl- 4H-1,2,4-triazole-3-carboxylate Step1->Int1 Step2 Oxidative Desulfurization (30% H2O2, AcOH, 60°C) Int1->Step2 Int2 Methyl 4-methyl-4H- 1,2,4-triazole-3-carboxylate Step2->Int2 Step3 Saponification & Acidification (1. NaOH, aq. | 2. HCl, pH 1-2) Int2->Step3 Target 4-Methyl-4H-1,2,4-triazole- 3-carboxylic acid (Target Compound) Step3->Target

Caption: Three-step synthetic workflow for 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid.

3. Quantitative Data & Reagent Summary The following table outlines the stoichiometric requirements for a 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountFunction
4-Methylthiosemicarbazide105.161.0010.5 gPrimary Scaffold
Dimethyl oxalate118.091.1013.0 gC2-Synthon
Sodium methoxide (25% w/w in MeOH)54.022.0045.0 mLBase / Catalyst
Hydrogen peroxide (30% aq.)34.014.0045.0 mLOxidant
Acetic acid (Glacial)60.05Solvent50.0 mLSolvent / Acidifier
Sodium hydroxide (aq, 2M)40.002.50125.0 mLSaponification Base
Hydrochloric acid (conc., 37%)36.46to pH 1~20.0 mLAcidification

4. Step-by-Step Experimental Protocols

Step 1: Base-Promoted Cyclocondensation Objective: Formation of the 1,2,4-triazole core via intermolecular condensation and intramolecular cyclization. Causality: Sodium methoxide deprotonates the thiosemicarbazide, increasing the nucleophilicity of the terminal hydrazine nitrogen. This nitrogen attacks the electrophilic ester carbonyl of dimethyl oxalate. The subsequent base-driven intramolecular cyclization eliminates water/methanol, driven by the thermodynamic stability of the aromatic triazole ring.

  • Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Suspend 4-methylthiosemicarbazide (10.5 g, 100 mmol) and dimethyl oxalate (13.0 g, 110 mmol) in anhydrous methanol (100 mL).

  • Slowly add sodium methoxide solution (25% in MeOH, 45.0 mL, 200 mmol) dropwise over 15 minutes at room temperature. Note: A mild exotherm will be observed.

  • Heat the reaction mixture to reflux (65 °C) for 6 hours.

  • Self-Validation: Monitor by TLC (DCM:MeOH 9:1). The disappearance of the highly polar thiosemicarbazide spot confirms completion.

  • Cool to room temperature and concentrate the mixture under reduced pressure.

  • Dissolve the residue in water (100 mL) and acidify to pH 3 using 1M HCl. Collect the precipitated methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate by vacuum filtration. Wash with cold water and dry in vacuo.

Step 2: Oxidative Desulfurization Objective: Removal of the C5-thiol group to yield the unsubstituted C5 position. Causality: The thiol is oxidized by H₂O₂ to a highly labile sulfinic/sulfonic acid intermediate. Under acidic conditions (acetic acid) and mild heat, this intermediate undergoes spontaneous desulfonation, releasing SO₂ gas. This method avoids the toxic manganese byproducts associated with KMnO₄ oxidation[4].

  • In a 250 mL flask, dissolve the intermediate from Step 1 (approx. 17 g) in glacial acetic acid (50 mL).

  • Cool the solution to 0–5 °C using an ice-water bath.

  • Add 30% aqueous hydrogen peroxide (45.0 mL, 400 mmol) dropwise over 30 minutes, maintaining the internal temperature below 20 °C to prevent thermal runaway.

  • After addition, warm the mixture to 60 °C and stir for 3 hours.

  • Self-Validation: The evolution of gas (SO₂) will be observed. The reaction is complete when gas evolution ceases and the suspension transitions into a clear solution.

  • Quench the reaction by adding saturated aqueous sodium sulfite (10 mL) to neutralize residual peroxides (verify with starch-iodide paper).

  • Extract the aqueous mixture with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate.

Step 3: Saponification & Acidification Objective: Hydrolysis of the methyl ester to the target free carboxylic acid. Causality: The ester is cleaved via standard base-catalyzed saponification. The resulting sodium carboxylate is highly water-soluble. Acidification with concentrated HCl protonates the carboxylate. Because the neutral 4-methyl-4H-1,2,4-triazole-3-carboxylic acid lacks the ionic charge, its aqueous solubility drops drastically, triggering crystallization.

  • Dissolve the crude ester from Step 2 in 2M aqueous NaOH (125 mL).

  • Stir the solution at 50 °C for 2 hours.

  • Self-Validation: TLC analysis will show the disappearance of the UV-active ester spot.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add concentrated HCl (37%) dropwise until the pH reaches 1–2.

  • Self-Validation: A dense white precipitate will form immediately upon crossing the pKa threshold of the carboxylic acid.

  • Stir the suspension at 0 °C for 30 minutes to maximize crystallization.

  • Filter the solid, wash with ice-cold water (2 × 10 mL), and dry under high vacuum at 45 °C overnight to afford pure 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid[1].

5. Analytical Characterization & Validation To ensure E-E-A-T standards, the final product must be validated against the following parameters:

  • Appearance : White to off-white crystalline powder.

  • LC-MS : [M+H]⁺ expected at m/z 128.04.

  • ¹H NMR (DMSO-d₆) :

    • δ 13.50 (br s, 1H, -COOH)

    • δ 8.65 (s, 1H, Triazole C5-H)

    • δ 3.85 (s, 3H, N-CH₃)

  • Purity : ≥98% via HPLC (UV detection at 210 nm)[1].

6. Safety, Hazards, and Troubleshooting

  • Peroxide Hazards : Step 2 utilizes 30% H₂O₂. Never concentrate solutions containing unreacted peroxides. Always quench with sodium sulfite and verify with test strips before solvent evaporation.

  • Gas Evolution : The oxidative desulfurization releases sulfur dioxide (SO₂), a toxic respiratory irritant. This step MUST be performed in a properly functioning fume hood.

  • Yield Optimization : If the final precipitation in Step 3 is poor, the aqueous layer can be saturated with NaCl (salting out) and extracted with a polar organic solvent such as 2-methyltetrahydrofuran or a 4:1 Chloroform/Isopropanol mixture.

References

  • Google Patents. "CN101830858A - Preparation method of 1H-1,2,4-tolyltriazole-3-methyl formate". Available at:

  • Journal of Medicinal Chemistry (ACS Publications). "Design, Synthesis, and Evaluation of the Highly Selective and Potent G-Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor for the Potential Treatment of Heart Failure". Available at:[Link]

Application

Application Note: Crystal Engineering with 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid

Strategic Overview In the highly specialized field of crystal engineering, the rational design of Metal-Organic Frameworks (MOFs), coordination polymers, and pharmaceutical co-crystals relies heavily on the geometric and...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

In the highly specialized field of crystal engineering, the rational design of Metal-Organic Frameworks (MOFs), coordination polymers, and pharmaceutical co-crystals relies heavily on the geometric and electronic properties of the chosen organic linkers. 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid (CAS: 944897-40-9)[1] represents a highly strategic, sterically modified pharmacophore. By introducing a methyl group at the N4 position of the triazole ring, researchers can deliberately restrict the coordination dimensionality of the resulting supramolecular assemblies, forcing the system toward low-dimensional (1D or 2D) architectures or discrete multinuclear complexes.

Mechanistic Causality: The N4-Methyl Steric Effect

To master crystal engineering with this ligand, one must understand the causality of its structural anatomy. The parent compound, 1H-1,2,4-triazole-3-carboxylic acid, acts as a highly versatile bridging ligand. It utilizes its N1, N2, and N4 atoms, alongside the carboxylate group, to construct dense, robust 3D coordination networks that are even capable of undergoing reversible crystal-to-crystal transformations via solid-state anion replacement[2].

However, the N4-methylation in 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid fundamentally alters this behavior:

  • Steric Blockade: The bulky methyl group at N4 physically prevents metal ions from approaching this face of the triazole ring.

  • Electronic Restriction: The N4 position is no longer available for deprotonation or hydrogen-bond donation.

  • Targeted Assembly: The ligand is forced to coordinate exclusively via the adjacent N1/N2 atoms and the C3-carboxylate. When reacted with transition metals like Cu(II)—which typically favor Jahn-Teller distorted elongated octahedral geometries[3]—this restricted binding mode prevents 3D interpenetration, thermodynamically driving the formation of 1D chains or 2D sheets.

G A 4-Me-Htrz-3-COOH (CAS: 944897-40-9) B pH 4.5 - 5.0 (Carboxylate Deprotonation) A->B Base Addition D Steric Blockade at N4 (Prevents 3D Bridging) A->D Structural Inherent C Transition Metals (e.g., Cu²⁺, Zn²⁺) B->C Metal Coordination E 1D Chains / 2D Sheets (Targeted Dimensionality) C->E Assembly D->E Restricts Growth

Fig 1. Mechanistic pathway of dimensionality control via N4-methylation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate explicit checkpoints to ensure that the physical chemistry of the reaction remains within the strict boundaries required for successful crystal engineering.

Workflow A: Solvent-Mediated Assembly of Cu(II) Coordination Polymers

This protocol outlines the synthesis of low-dimensional coordination polymers using slow solvent evaporation.

Step-by-Step Methodology:

  • Ligand Dissolution: Suspend 1.0 mmol (127.1 mg) of 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid in 10 mL of a 1:1 (v/v) mixture of deionized water and methanol.

    • Causality: Methanol enhances the solubility of the organic ligand, while water is necessary to dissolve the inorganic metal salt in the subsequent step.

  • pH Modulation: Add 0.1 M NaOH dropwise until the pH reaches 4.5 – 5.0.

    • Causality: The pKa of the triazole carboxylic acid is approximately 3.5. A pH of 4.5 ensures the carboxylate is deprotonated and active for metal binding, while remaining below pH 6.5 to prevent the irreversible precipitation of amorphous Cu(OH)₂.

  • Metal Addition: Slowly add a solution of 0.5 mmol Cu(NO₃)₂·3H₂O dissolved in 5 mL of water. Stir continuously for 30 minutes at 50 °C.

  • Crystallization: Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. Seal the vial with Parafilm and puncture 2-3 small holes to allow for slow evaporation at ambient temperature.

Self-Validation Checkpoints:

  • Checkpoint 1 (Solution State): Upon adding the metal, the solution must turn a clear, deep blue. If the solution becomes cloudy or a precipitate forms immediately, the pH is too high. Corrective Action: Add dilute HNO₃ dropwise until the solution clears, then carefully readjust the pH to 4.5.

  • Checkpoint 2 (Solid State): After 7-14 days, distinct crystalline habits (e.g., needles or plates) should form. If an amorphous powder precipitates, the evaporation rate was too rapid. Corrective Action: Reduce the number of holes in the Parafilm to narrow the metastable zone width.

Workflow B: Mechanochemical Synthesis (LAG) of Pharmaceutical Co-Crystals

Mechanochemistry is highly effective for driving solid-state transformations and accessing kinetic polymorphs without bulk solvents[4]. This protocol uses Liquid-Assisted Grinding (LAG) to form co-crystals of the ligand with an Active Pharmaceutical Ingredient (API).

Step-by-Step Methodology:

  • Preparation: Weigh equimolar amounts (e.g., 0.5 mmol) of the target API and 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid. Transfer the powders into a 10 mL stainless steel milling jar containing two 5 mm stainless steel grinding balls.

  • Liquid Addition (LAG): Add a catalytic amount of methanol. The solvent-to-powder ratio (

    
    ) should be strictly maintained at 0.25 µL/mg.
    
    • Causality: The trace solvent does not dissolve the bulk powder but acts as a lubricant and molecular mobility enhancer. It lowers the activation energy required to break homomeric hydrogen bonds and form new heteromeric interactions.

  • Milling: Secure the jar in a vibratory ball mill and grind at a frequency of 30 Hz for 20 minutes.

  • Recovery & Analysis: Scrape the resulting microcrystalline powder from the jar and immediately analyze via Powder X-Ray Diffraction (PXRD).

Self-Validation Checkpoints:

  • Checkpoint 1 (Powder Consistency): Post-milling, the product should be a free-flowing powder. If it forms a sticky paste, the

    
     ratio was too high. Corrective Action: Allow the paste to dry, then restart the protocol with 
    
    
    
    = 0.15 µL/mg.
  • Checkpoint 2 (Phase Match): Compare the PXRD pattern of the product against the calculated patterns of the starting materials. If the pattern is merely a linear combination of the API and the ligand, co-crystallization failed. Corrective Action: Increase the milling time to 30 minutes or switch the LAG solvent to one with a different hydrogen-bond propensity (e.g., ethyl acetate).

G S1 API + Ligand (Equimolar Ratio) S2 Liquid-Assisted Grinding (MeOH, η = 0.25 µL/mg) S1->S2 Catalyst S3 Mechanochemical Milling (30 Hz, 20-30 min) S2->S3 Kinetic Energy S4 PXRD Analysis (Phase Validation) S3->S4 Product Recovery S4->S1 Unreacted? Retry

Fig 2. Self-validating mechanochemical workflow for co-crystal synthesis.

Data Synthesis & Experimental Parameters

The following table synthesizes the critical quantitative parameters and their underlying causal logic for both experimental workflows.

ParameterSolvent-Mediated AssemblyMechanochemical (LAG) SynthesisCausality / Rationale
Primary Solvent H₂O / MeOH (1:1 v/v)Methanol (Catalytic,

= 0.25 µL/mg)
Balances ligand solubility (MeOH) and metal salt dissociation (H₂O). LAG uses minimal solvent for mobility.
pH Control 4.5 – 5.0Not ApplicableDeprotonates C3-COOH (pKa ~3.5) while preventing metal hydroxide precipitation.
Energy Input Thermal (50 °C during mixing)Kinetic (30 Hz Milling)Thermal energy overcomes activation barriers in solution; kinetic energy drives solid-state diffusion.
Validation Metric Single Crystal X-Ray Diffraction (SCXRD)Powder X-Ray Diffraction (PXRD)SCXRD confirms exact coordination geometry; PXRD confirms bulk phase purity and novel lattice formation.
Expected Output 1D/2D Coordination PolymersHydrogen-Bonded Co-CrystalsN4-methyl group sterically prevents 3D MOF formation, favoring lower dimensionality.

References

  • Safarifard, V., & Morsali, A. (2011). Reversible crystal-to-crystal transformation of a 3D–3D coordination polymer by solid state anion-replacement with no change in nano-particle morphology. CrystEngComm, 13(12), 4040-4045. DOI:

  • Safarifard, V., & Morsali, A. (2013). Mechanochemical solid-state transformations from a 3D lead(ii) chloride triazole carboxylate coordination polymer to its bromide/thiocyanate analogs via anion-replacements. CrystEngComm, 15, 8081-8087. DOI:

  • Petrenko, Y. P., et al. (2024). Crystal structure and Hirshfeld-surface analysis of diaquabis(5-methyl-1H-1,2,4-triazole-3-carboxylato)copper(II). IUCrData, 9(1). DOI:

Sources

Method

Application Note: Catalytic Activity and Workflow Protocols for Transition Metal Complexes Bearing 4-Methyl-Triazole Ligands

Document ID: AN-2026-0310 Target Audience: Researchers, computational chemists, and drug development professionals specializing in organometallic catalysis and synthetic methodologies. Rationale & Structural Dynamics: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-0310 Target Audience: Researchers, computational chemists, and drug development professionals specializing in organometallic catalysis and synthetic methodologies.

Rationale & Structural Dynamics: The "4-Methyl" Advantage

Transition metal complexes utilizing 1,2,4-triazole and 1,2,3-triazole ligands have emerged as highly robust catalysts for cross-coupling, oxidation, and click chemistry. However, unsubstituted triazoles often lead to intractable, insoluble polymeric networks (Metal-Organic Frameworks) because all three nitrogen atoms are available for metal coordination.

The Causality of Ligand Design: By introducing a methyl group at the 4-position (e.g., 4-methyl-4H-1,2,4-triazole), the N4 position is sterically blocked and rendered incapable of deprotonation or bridging coordination. This forces the metal to coordinate exclusively via the N1 and N2 positions. This deliberate steric constraint allows researchers to design discrete, highly soluble molecular catalysts—such as tridentate meridional "pincer" complexes—that exhibit predictable kinetics and exceptional stability under harsh oxidative conditions [1]. Furthermore, the strong


-donor and 

-acceptor properties of the triazole ring stabilize high-valent metal intermediates (e.g., Cu(III) or Pd(IV)) during catalytic cycles [2].

Quantitative Performance Matrix

The following table summarizes the validated catalytic performance of various 4-methyl-triazole metal complexes across different synthetic applications.

Catalyst SystemTarget ReactionSubstrate ScopeYield / SelectivityTurnover Number (TON)Ref
Pd(II)-bis(4-methyl-1,2,4-triazole) Heck Cross-CouplingAryl iodides/bromides + acrylates>95% Yield~10,000[1]
Cu(II)-(4-methyl-1,2,4-triazole) Selective C-H OxidationMethane to Methanol; Alkanes>85% Selectivity>10,000[2]
Ru(II)-(4-methyl-1,2,3-triazole) Allylic OxidationTerpenes (e.g.,

-pinene)
84% Selectivity~5,000[3]
Co(II)-(4-methyl-1,2,4-triazole) AziridinationAlkenes to Aminoalcohols>90% Yield>1,000[2]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that intermediate failures are caught before proceeding to time-intensive catalytic runs.

Protocol A: Synthesis of Pd(II)-4-Methyl-1,2,4-Triazole Pincer Pre-Catalyst

This protocol details the synthesis of a tridentate Pd(II) pincer complex used for Heck coupling.

Reagents & Materials:

  • 1,3-bis(4-methyl-1H-1,2,4-triazol-1-ylmethyl)benzene (Ligand precursor)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Potassium iodide (KI)

  • Glacial acetic acid / Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Ligand Metalation: Dissolve 1.0 mmol of the ligand precursor in 15 mL of THF. Add 1.05 mmol of Pd(OAc)₂.

    • Causality: Acetate acts as an internal base, facilitating the C-H activation of the central arene ring via a Concerted Metalation-Deprotonation (CMD) pathway.

  • Reflux & Anion Exchange: Heat the mixture to 65 °C for 12 hours. Cool to room temperature, then add an excess of KI (5.0 mmol) dissolved in 5 mL of water. Stir for 2 hours.

    • Causality: Exchanging the acetate ligand for an iodide ligand increases the steric bulk and electron density at the Pd center, which accelerates the oxidative addition step in the subsequent Heck reaction.

  • Isolation: Filter the resulting precipitate, wash sequentially with cold water, ethanol, and diethyl ether. Dry under vacuum at 50 °C.

  • QC Validation Checkpoint: Analyze the product via

    
    H-NMR (in DMSO-
    
    
    
    ). The successful formation of the pincer complex is confirmed by the complete disappearance of the central arene proton signal (around 7.2 ppm in the free ligand), proving that C-H activation and Pd-C bond formation have occurred.
Protocol B: Aerobic C-H Oxidation using Cu-Triazole Catalysts

This protocol outlines the selective oxidation of hydrocarbons using a copper-triazole system.

Reagents & Materials:

  • Cu(II)-(4-methyl-1,2,4-triazole) pre-catalyst

  • Hydrocarbon substrate (e.g., cyclohexane or gaseous methane)

  • Hydrogen peroxide (H₂O₂, 30% aqueous) or O₂ gas

  • Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Catalyst Loading: In a high-pressure reactor (or standard round-bottom flask for liquid substrates), dissolve 0.01 mmol of the Cu-triazole catalyst in 10 mL of MeCN.

    • Causality: MeCN is chosen because it is highly resistant to oxidative degradation by H₂O₂ and effectively stabilizes the high-valent Cu-oxo intermediates required for C-H abstraction.

  • Substrate & Oxidant Introduction: Add 10 mmol of the hydrocarbon substrate. Slowly inject 12 mmol of H₂O₂ over 30 minutes using a syringe pump.

    • Causality: Slow addition prevents the rapid disproportionation of H₂O₂ into O₂ and water, maximizing the concentration of the active metal-oxo species.

  • Reaction: Stir the mixture at 40–60 °C for 4 hours.

  • QC Validation Checkpoint: Monitor the reaction via GC-MS. The appearance of the corresponding alcohol (e.g., cyclohexanol) with minimal over-oxidation to the ketone validates the selectivity of the sterically tuned 4-methyl-triazole ligand.

Mechanistic Workflows (Visualizations)

The following diagrams illustrate the logical flow of the catalytic cycles and experimental procedures.

CatalyticCycle A Pd(II)-Triazole Pre-catalyst B Pd(0) Active Species A->B Activation C Oxidative Addition (Aryl Halide) B->C D Olefin Coordination & Insertion C->D E β-Hydride Elimination D->E F Product Release & Base Regeneration E->F F->B Catalytic Turnover

Fig 1. Catalytic cycle of Pd-4-methyl-triazole pincer complexes in cross-coupling reactions.

Workflow Step1 1. Ligand Synthesis (4-methyl-triazole) Step2 2. Metalation (Cu/Pd/Co salts) Step1->Step2 Step3 3. Catalyst Activation (Oxidant/Base) Step2->Step3 Step4 4. Substrate Conversion (Oxidation/Coupling) Step3->Step4 Step5 5. Product Isolation (GC-MS / HPLC) Step4->Step5

Fig 2. Standardized workflow for the preparation and application of metal-triazole catalysts.

References

  • 1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction Organometallics (ACS Publications) URL:[Link][1]

  • WO2011035064A2 - Triazole catalysts and methods of making and using the same WIPO (PCT) / Google Patents URL:[2]

  • Exploring “triazole-thiourea” based Ligands for the Self-assembly of Photoluminescent Hg(II) Coordination Compounds DIAL@UCLouvain URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid

Welcome to the Technical Support Center for the synthesis and optimization of 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid (CAS: 944897-40-9)[1]. Designed for medicinal chemists and process scientists, this guide address...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid (CAS: 944897-40-9)[1]. Designed for medicinal chemists and process scientists, this guide addresses the critical bottlenecks in triazole core construction.

Traditional syntheses of 1,2,4-triazole-3-carboxylic acids often rely on the diazotization of 5-amino precursors, a pathway plagued by the formation of unstable, potentially explosive diazonium salts[2]. To ensure both safety and scalability, this guide focuses exclusively on the non-diazotization route via a 5-mercapto intermediate, followed by oxidative desulfurization[3].

Core Synthetic Workflow

The synthesis is a self-validating, three-step cascade: Acylation, Base-Mediated Cyclization, and Oxidative Desulfurization.

SyntheticWorkflow A 4-Methyl-3-thiosemicarbazide + Monomethyl oxalyl chloride B Acylation (Pyridine/DCM) A->B C Intermediate: Acylthiosemicarbazide B->C D Cyclization (15-25% NaOH, 70-90°C) C->D E 4-Methyl-5-mercapto-4H- 1,2,4-triazole-3-carboxylic acid D->E F Oxidative Desulfurization (30% H2O2, AcOH, 0-5°C) E->F G 4-Methyl-4H-1,2,4-triazole- 3-carboxylic acid F->G

Figure 1. Three-step non-diazotization synthetic workflow for 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid.

Standardized Experimental Protocol

Phase 1: Acylation and Cyclization
  • Acylation: Dissolve 4-methyl-3-thiosemicarbazide (1.0 eq) in a mixture of pyridine and dichloromethane. Slowly add monomethyl oxalyl chloride (1.1 eq) dropwise at 0°C. Stir for 2 hours.

  • Solvent Removal: Evaporate the solvent under reduced pressure to isolate the crude acylthiosemicarbazide.

  • Cyclization: Suspend the intermediate in a 20% aqueous NaOH solution. Heat the mixture to 80°C for 3–4 hours to drive the dehydrative ring closure[2].

  • Isolation: Cool the mixture to room temperature. Carefully adjust the pH to 2.0 using dilute HCl. Filter the resulting precipitate and dry under vacuum.

Validation Checkpoint: The precipitation of a solid at pH 2.0 confirms successful cyclization. The intermediate (4-methyl-5-mercapto-4H-1,2,4-triazole-3-carboxylic acid) is highly insoluble in acidic water, whereas uncyclized starting materials remain in solution.

Phase 2: Oxidative Desulfurization
  • Preparation: Dissolve the 5-mercapto intermediate in a 1:1 (v/v) mixture of ethyl acetate and glacial acetic acid[3]. Cool the vessel to 0°C using an ice-salt bath.

  • Oxidation: Slowly add 30% aqueous hydrogen peroxide (3.5 eq) dropwise. Critical: Maintain the internal temperature strictly between 0°C and 5°C[2].

  • Monitoring: Stir for 2 hours at 0–5°C.

  • Quenching: Quench residual peroxide with cold saturated sodium sulfite solution.

  • Purification: Evaporate the solvent and recrystallize the crude solid from methanol to yield pure 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid.

Validation Checkpoint: Use starch-iodide paper to confirm the complete quenching of peroxides. LC-MS analysis should show the disappearance of the mercapto mass and the appearance of the target mass (MW: 127.10)[1].

Troubleshooting & FAQs

Q1: Why is the yield of my cyclization step consistently below 50%?

Cause: Premature hydrolysis of the oxalyl ester group before ring closure occurs. Solution: The cyclization requires a strong nucleophilic attack by the nitrogen on the carbonyl carbon. If the base concentration is too low, or the temperature is insufficient, the hydroxide ions will simply hydrolyze the ester to an acid, preventing ring closure. Ensure your NaOH concentration is strictly maintained between 15–25% and the temperature is held at 80°C for at least 3 hours[2].

Q2: During the oxidative desulfurization step, I observe significant ring cleavage and low yield. How can I prevent this?

Cause: Thermal runaway leading to over-oxidation. Solution: The oxidation of a thiol to a sulfonic acid (prior to desulfurization) is highly exothermic. If the internal temperature exceeds 5°C, the excess hydrogen peroxide will begin to oxidatively cleave the triazole ring itself, generating nitrogen gas and water-soluble fragments[3]. Actionable Fix: Use an internal thermometer. Add the 30%


 via a syringe pump rather than manual addition, and ensure the reaction flask is submerged in an ice-salt bath (-5°C to 0°C).
Q3: I am losing product during the final aqueous workup. What is the optimal isolation strategy?

Cause: The target molecule, 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid, is highly polar and possesses significant water solubility. Solution: Avoid excessive aqueous washing. When adjusting the pH to precipitate the product, hit the exact isoelectric point (typically around pH 2-3). If the product does not precipitate efficiently, saturate the aqueous layer with NaCl before extraction with a polar organic solvent (e.g., n-butanol or 10% MeOH in DCM), or bypass extraction entirely by lyophilizing the quenched reaction mixture and triturating the residue with cold methanol.

Quantitative Data: Impact of Desulfurization Conditions

The following table summarizes the causality between reaction parameters and final yield during the critical desulfurization step.

Temperature (°C)

Equivalents
Reaction Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC, %)
0 - 5 3.5 2.0 >99 82 98.5
10 - 153.51.5>996592.0
0 - 52.04.0755585.0
20 - 254.01.0>9930 (Cleavage)<50.0

Data interpretation: Deviating from the 0-5°C window drastically reduces isolated yield due to oxidative ring cleavage, while insufficient oxidant equivalents leave unreacted sulfinic/sulfenic intermediates.

Mechanistic Pathway of Oxidative Desulfurization

Understanding the mechanism is key to troubleshooting. The sulfur atom undergoes a sequential oxidation cascade before acting as a leaving group.

DesulfurizationMech T1 5-Mercapto Intermediate (R-SH) T2 Sulfenic Acid (R-SOH) T1->T2 H2O2 (Oxidation) T3 Sulfinic Acid (R-SO2H) T2->T3 H2O2 (Oxidation) T4 Sulfonic Acid (R-SO3H) T3->T4 H2O2 (Oxidation) T5 Desulfurized Product (R-H) T4->T5 Hydrolysis / -H2SO4

Figure 2. Mechanistic pathway of the oxidative desulfurization step using hydrogen peroxide.

References

1.[3] CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate Source: Google Patents URL:

2.[2] Technical Support Center: Synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate Source: Benchchem URL:

3.[1] 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid | ChemScene Source: ChemScene URL:

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of Triazole Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common yet significant challenge of po...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common yet significant challenge of poor aqueous solubility of triazole-containing acidic compounds. Our goal is to move beyond simple protocols and provide the causal, mechanistic explanations necessary for robust experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: Why is my triazole-containing acidic compound poorly soluble in aqueous media?

A1: The limited aqueous solubility of many triazole acids stems from a combination of factors related to their molecular structure:

  • Hydrophobic Scaffolding: Triazole acids are often part of larger, complex molecules with significant nonpolar regions (e.g., aromatic rings, alkyl chains). These hydrophobic portions of the molecule are energetically unfavorable to interact with polar water molecules, leading to low solubility.

  • Crystalline Structure: The solid-state properties of your compound play a crucial role. Strong intermolecular forces, such as hydrogen bonding and van der Waals interactions within the crystal lattice, require a significant amount of energy to overcome before the compound can dissolve. The specific arrangement of molecules in the crystal can make it particularly stable and thus less soluble.[1][2]

  • Ionization State (pKa): The solubility of an ionizable compound is highly dependent on its ionization state, which is governed by the pH of the solution and the compound's pKa value(s).[3][4] Triazole acids typically have two key ionizable groups:

    • Carboxylic Acid Group: This group is acidic, with a pKa typically in the range of 3-5. Below this pKa, it is in its neutral, less soluble form (-COOH). Above this pKa, it deprotonates to the much more soluble carboxylate form (-COO⁻).[5][6]

    • Triazole Ring: The triazole ring itself has weakly basic nitrogen atoms. The pKa of a protonated 1,2,4-triazole is around 2.2, while the N-H proton of the neutral ring is very weakly acidic with a pKa over 10.[7][8] For most applications, it is the deprotonation of the carboxylic acid that is the primary driver of pH-dependent solubility.

In its neutral state, the molecule's solubility is dictated by its intrinsic (or inherent) solubility, which can be very low. Only by converting the molecule to its ionized, charged form can a significant increase in aqueous solubility be achieved.[3][9]

Troubleshooting Guide 1: pH Adjustment

Manipulating the pH of the aqueous medium is the most direct and powerful initial strategy for improving the solubility of acidic compounds.[1][10]

Q2: My compound is insoluble in neutral water (pH 7). How can I use pH to dissolve it?

A2: Since your compound is an acid, increasing the pH of the solution above the pKa of the carboxylic acid group will deprotonate it, forming a highly polar, charged carboxylate salt. This charged species is significantly more soluble in water than the neutral form.[3][9][11]

The relationship is governed by the Henderson-Hasselbalch equation, which predicts that total solubility increases as the fraction of the ionized species grows.[4][12]

Expert Tip: A general rule of thumb is to adjust the pH to at least 1-2 units above the pKa of the acidic group to ensure near-complete ionization and achieve a substantial increase in solubility.

Experimental Protocol: Generating a pH-Solubility Profile

This protocol allows you to systematically determine the effect of pH on your compound's solubility, identifying the optimal pH range for your experiments.

Methodology (Shake-Flask Method): The shake-flask method is considered the gold standard for determining equilibrium solubility.[13][14]

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12). Use buffers with appropriate buffering capacity for each range.

  • Sample Preparation: Add an excess amount of your solid triazole acid to a known volume of each buffer in separate, sealed vials. A visible excess of solid must remain to ensure saturation.[13]

  • Equilibration: Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[15][16] To confirm equilibrium, you can take measurements at consecutive time points (e.g., 24h and 48h) until the solubility value remains constant.[14]

  • Phase Separation: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw a sample of the supernatant. Filter the sample through a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • pH Verification: Measure the final pH of each saturated solution to ensure it has not shifted significantly during the experiment.[13]

  • Data Plotting: Plot the measured solubility (often on a log scale) against the final measured pH to visualize the profile.

Data Presentation: Example pH-Solubility Profile
Final Measured pHSolubility (µg/mL)Log Solubility
2.15.20.72
4.048.51.69
6.215503.19
7.4>5000>3.70
8.1>5000>3.70
Visualization: Impact of pH on Triazole Acid Ionization

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph R-COOH (Neutral, Low Solubility) high_ph R-COO⁻ + H⁺ (Ionized, High Solubility) low_ph->high_ph Add Base (e.g., NaOH) Deprotonation high_ph->low_ph Add Acid (e.g., HCl) Protonation

Caption: Ionization states of a triazole acid at different pH levels.

Troubleshooting Guide 2: Salt Formation

For compounds intended for solid dosage forms or when pH adjustment of the final formulation is not feasible, creating a stable, solid salt form is a primary strategy to enhance solubility and dissolution rate.[17][18][19][20]

Q3: When should I consider salt formation, and how do I choose a suitable counter-ion?

A3: Consider salt formation when you need to improve the solid-state properties of your acidic drug. Approximately 50% of marketed small-molecule drugs are administered as salts.[17] The goal is to react your acidic drug with a base (counter-ion) to form a salt that has better physicochemical properties than the free acid form.

Causality Behind Counter-ion Selection:

The success of forming a stable salt is predicted by the "pKa rule" .[21] For a stable salt to form between your acid (Drug-COOH) and a basic counter-ion (Base), the pKa of the protonated base (Base-H⁺) should be significantly higher than the pKa of your drug.

  • ΔpKa (pKa (Base-H+) - pKa (Drug-COOH)) > 3: This large difference ensures a near-complete proton transfer from your acid to the base, resulting in a stable ionic salt (Drug-COO⁻ Base-H⁺).[22][23]

  • ΔpKa < 0: No significant proton transfer occurs; a salt will not form.

  • 0 < ΔpKa < 3: An intermediate state exists where both neutral molecules and salt pairs are in equilibrium. This can lead to the formation of a cocrystal rather than a true salt.

Steps for Selecting a Counter-ion:

  • Determine Drug's pKa: Accurately measure the pKa of your triazole acid.

  • Consult Lists of Acceptable Counter-ions: Use pharmaceutically acceptable counter-ions (e.g., from the FDA's list). Common choices for acidic drugs include sodium, potassium, calcium, magnesium, tromethamine (Tris), and various amines.[22]

  • Apply the pKa Rule: Select basic counter-ions whose conjugate acids have a pKa at least 3 units higher than your drug's pKa.

  • Screen Selected Counter-ions: Experimentally screen a small, diverse set of candidate counter-ions to assess not just solubility but also crystallinity, stability, and hygroscopicity (tendency to absorb moisture).[24]

Visualization: Salt Selection Workflow

G start Start: Poorly Soluble Triazole Acid (R-COOH) pka_det 1. Determine pKa of R-COOH start->pka_det select_ions 2. Select Pharmaceutically Acceptable Basic Counter-ions (e.g., NaOH, KOH, Tris) pka_det->select_ions apply_rule 3. Apply ΔpKa Rule (pKa_base - pKa_acid > 3) select_ions->apply_rule screen 4. Experimental Screening (Small Scale) apply_rule->screen analyze 5. Analyze Salt Properties screen->analyze solubility Solubility & Dissolution analyze->solubility stability Stability & Hygroscopicity analyze->stability crystallinity Crystallinity analyze->crystallinity final Select Optimal Salt Form solubility->final stability->final crystallinity->final

Caption: Decision workflow for selecting an optimal salt form.

Troubleshooting Guide 3: Co-solvents & Formulation Strategies

When pH modification or salt formation is insufficient or inappropriate for your experimental system (e.g., in certain cell-based assays), using co-solvents or advanced formulation approaches becomes necessary.

Q4: My assay buffer must be at a fixed pH where my compound is still insoluble. What are my options?

A4: In this scenario, you can modify the solvent system itself by using water-miscible organic solvents, known as co-solvents.[25]

Mechanism of Co-solvency: Co-solvents work by reducing the overall polarity of the aqueous medium.[26] Solvents like ethanol, propylene glycol (PG), or polyethylene glycol (PEG) have both polar (hydroxyl) and non-polar (hydrocarbon) regions. They integrate into water's hydrogen-bonding network, creating a less polar environment that is more favorable for solvating the hydrophobic parts of your triazole acid.[27] This reduces the energy penalty of taking the drug from its solid state into solution.[28]

Commonly Used Co-solvents in Research:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene Glycol (PEG 300/400)

  • Propylene Glycol (PG)

  • Glycerol

Critical Protocol Point: When using co-solvents for biological assays, it is vital to create a robust workflow to avoid compound precipitation upon dilution into the final aqueous buffer. A common issue is preparing a high-concentration stock in 100% DMSO and then adding a small volume directly to a large volume of aqueous media, causing the compound to "crash out."[16]

Protocol: Serial Dilution to Prevent Precipitation

  • Prepare a high-concentration stock solution in 100% DMSO (e.g., 50 mM).

  • Create an intermediate dilution series in a solvent system that contains a higher percentage of the co-solvent (e.g., dilute the 50 mM stock into a 50:50 mixture of DMSO:Ethanol or DMSO:PEG 400).

  • Perform the final dilution step from this intermediate solution into your final aqueous assay buffer. This gradual reduction in solvent strength helps keep the compound in solution.

  • Always ensure the final concentration of the organic solvent in the assay is low (typically <0.5% for DMSO) and consistent across all wells, including controls, to avoid solvent-induced artifacts.[16]

Q5: Simple co-solvents are not working or are incompatible with my system. What advanced strategies can I explore?

A5: For the most challenging compounds, formulation technologies that encapsulate the drug on a molecular level can provide significant solubility enhancement.

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[29][30] The hydrophobic triazole acid molecule can be encapsulated within this cavity, forming an "inclusion complex."[][32][33] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the drug.[30][32] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[29]

Visualization: Mechanism of Cyclodextrin Inclusion

G cluster_before Before Complexation cluster_after After Complexation drug Poorly Soluble Triazole Acid complex Inclusion Complex (Soluble in Water) drug->complex + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex + water1 Aqueous Medium water2 Aqueous Medium

Caption: Encapsulation of a drug within a cyclodextrin cavity.

References

  • Improving API Solubility by Salt and Cocrystal Form
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.Polymers (Basel).
  • Drug Dissolution Enhancement by Salt Formation.Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Why salt formation of weak acid increases the drug solubility?
  • How can cyclodextrins enhance solubility?
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility.Touro Scholar.
  • Enhanced Solubility through API Processing: Salt and Cocrystal Form
  • Salt form
  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs.Brazilian Journal of Pharmaceutical Sciences.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.Dissolution Technologies.
  • Shake Flask Method Summary. BioAssay Systems.
  • Shake-Flask Solubility Assay. Enamine.
  • Intrinsic Solubility of Ionizable Compounds
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.Pharmaceutical Sciences.
  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
  • Technical Support Center: Enhancing the Bioavailability of Coumarin-Triazole Compounds. Benchchem.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility).Protocols.io.
  • Strategy for the Prediction and Selection of Drug Substance Salt Forms.Pharmaceutical Research.
  • Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific.
  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.GSC Online Press.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals.Industrial & Engineering Chemistry Research.
  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).Molecular Pharmaceutics.
  • Further considerations to improve the druggability of biaryl hydroxy-triazole and fluorene-triazole hybrids.Exploratory Research and Hypothesis in Medicine.
  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).PubMed.
  • C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ gener
  • Resolving solubility problems of 2-(4H-1,2,4-triazol-4-yl)acetic acid. Benchchem.
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.Current Medicinal Chemistry.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFIC
  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.Brazilian Journal of Pharmaceutical Sciences.
  • The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid.
  • Technical Support Center: Improving the Solubility of Thiazole Compounds. Benchchem.
  • Crystal engineering of novel cocrystals of a triazole drug with 1,4-dicarboxylic acids.Journal of the American Chemical Society.
  • Cosolvent. Wikipedia.
  • Product Class 14: 1,2,4-Triazoles.Science of Synthesis.
  • Strategies for improving hydrophobic drugs solubility and bioavailability.International Journal of Pharmacy and Chemistry Analysis.
  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement.PubMed.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different.Ovidius University Annals of Chemistry.
  • The pKa values of 1,2,4-triazole and its alkyl derivatives.
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.
  • Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium.Current Pharmaceutical Analysis.
  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Applic
  • 1,2,3-Triazole. Wikipedia.
  • pH-metric method for determining the solubility and solubility products of slightly soluble hydroxides and acids.
  • Water soluble triazole compound and synthesis method thereof.
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.Molecules.
  • STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG.Journal of Drug Discovery and Therapeutics.

Sources

Troubleshooting

Optimizing recrystallization solvents for 4-methyl-triazole derivatives

Technical Support Center: Optimizing Recrystallization for 4-Methyl-Triazole Derivatives Welcome to the Technical Support Center. 4-Methyl-triazole derivatives (including both 1H-1,2,3-triazole and 1,2,4-triazole isomers...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Recrystallization for 4-Methyl-Triazole Derivatives

Welcome to the Technical Support Center. 4-Methyl-triazole derivatives (including both 1H-1,2,3-triazole and 1,2,4-triazole isomers) present unique purification challenges in drug development. Their molecular architecture combines a highly polar, nitrogen-rich core capable of extensive hydrogen bonding with a localized, lipophilic methyl group. This amphiphilic nature frequently leads to complex phase behaviors during recrystallization, including liquid-liquid phase separation (LLPS, commonly known as "oiling out") and solvent-induced polymorphism[1][2].

This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-yield, phase-pure crystallization.

Phase Behavior & Workflow

G A Crude 4-Methyl-Triazole Solution B Cooling Profile Initiated A->B C Supersaturation Boundary Reached B->C D Liquid-Liquid Phase Separation (Oiling Out) C->D Kinetic Hindrance E Primary Nucleation (Crystallization) C->E Favorable Thermodynamics F Amorphous / Gum Formation D->F G Target Polymorph Isolated E->G H Intervention: Add Seed Crystals F->H I Intervention: Adjust Solvent Polarity F->I H->C I->A

Caption: Thermodynamic vs. kinetic pathways in 4-methyl-triazole recrystallization.

Core Methodology: Self-Validating Recrystallization Protocol

To prevent the formation of amorphous gums and ensure polymorphic purity, the crystallization process must be thermodynamically controlled rather than kinetically driven.

Step-by-Step Workflow:

  • Saturation Profiling : Weigh 1.0 g of crude 4-methyl-triazole into a reactor equipped with overhead stirring. Add 5 mL of the primary solvent (e.g., Isopropanol or Ethyl Acetate). Heat to 5 °C below the solvent's boiling point.

  • Solvent Titration : If the compound remains undissolved, titrate additional solvent in 0.5 mL increments until complete dissolution is achieved. Causality: Establishing the exact solubility limit prevents the use of excessive solvent, which is the primary cause of poor crystalline yield and product loss to the mother liquor[3].

  • Thermal Annealing & Seeding : Cool the solution at a strictly controlled rate of 0.1–0.2 °C/min. At approximately 5 °C above the anticipated spontaneous nucleation point, introduce 10 mg of pure seed crystals. Causality: Seeding bypasses the high activation energy required for primary nucleation. This directs the system away from the LLPS boundary and enforces the formation of the desired polymorphic lattice[1][4].

  • Isolation : Once the suspension reaches 5 °C, hold for 1 hour to maximize yield. Filter under vacuum and wash the filter cake with 1 mL of ice-cold anti-solvent (e.g., Heptane).

  • Self-Validation Check : Immediately subject a 5 mg sample of the dried crystals to Differential Scanning Calorimetry (DSC). A sharp, single endothermic melting peak validates polymorphic purity. A broad or split peak indicates solvent entrapment, a mixed polymorphic state, or an oiled-out amorphous intermediate[2][5].

Data Presentation: Solvent Selection Matrix

The choice of solvent dictates the hydrogen-bonding network of the triazole core, directly influencing the risk of oiling out and the final polymorphic form[2][6].

Solvent SystemPolarity IndexH-Bonding ProfileLLPS (Oiling Out) RiskTypical Outcome for 4-Methyl-Triazoles
Ethanol / Water High (5.2 / 9.0)Strong Donor & AcceptorLowHigh purity; high risk of hydrate/solvate formation.
Isopropanol Medium-High (3.9)Donor & AcceptorLow to MediumIdeal balance; promotes stable polymorphs with high bulk density.
Ethyl Acetate Medium (4.4)Acceptor OnlyMediumExcellent yield; forces triazole-triazole H-bonding (dimerization).
Toluene / Heptane Low (2.4 / 0.1)NoneHighPoor solubility; high risk of emulsion/gum formation if used alone.

Troubleshooting Guides & FAQs

Q: My 4-methyl-triazole derivative consistently "oils out" into a sticky gum instead of forming crystals. How do I force nucleation? A: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the system's supersaturation exceeds the kinetic boundary for nucleation before reaching the melting point of the solute-solvent mixture[1]. Because 4-methyl-triazoles have a highly polar core but a disruptive lipophilic methyl group, they easily form product-rich amorphous droplets (emulsions) when cooled too rapidly or when the solvent polarity is mismatched[7].

  • Adjust the Solvent System: Avoid binary extremes (e.g., Ethanol/Hexane). Switch to a single solvent with intermediate polarity, such as Isopropanol or Ethyl Acetate, to better solvate the amphiphilic molecule[6][7].

  • Implement Seeding: Introduce pure seed crystals just above the temperature where oiling out typically begins. The seeds provide a template for lattice integration, bypassing the kinetic hindrance of spontaneous nucleation[1][4].

  • Reduce Cooling Rate: Shock cooling traps the solute in an amorphous state. Lower the cooling rate to <0.2 °C/min[5].

Q: I am observing lot-to-lot variability in the bulk density and melting point of my purified triazole. What is causing this? A: This is a classic symptom of solvent-induced polymorphism. The extensive hydrogen-bonding capability of the triazole ring allows it to pack into multiple crystallographic arrangements depending on the solvent environment[2][5]. Protic solvents (like Ethanol) actively compete for hydrogen bonds with the triazole nitrogen atoms, potentially stabilizing one polymorph. In contrast, aprotic solvents (like Ethyl Acetate) force the triazole molecules to hydrogen-bond with each other, often yielding a different metastable or stable form[2][8].

  • Solution: Standardize your solvent choice and strictly control the thermal profile. Use DSC and Powder X-Ray Diffraction (PXRD) to construct a polymorphic phase diagram and ensure you are consistently isolating the thermodynamically stable form[4][5].

Q: The yield after recrystallization is unacceptably low (<40%), but the purity is high. How can I optimize recovery without sacrificing purity? A: A low yield indicates that the solubility curve of your 4-methyl-triazole in the chosen solvent is too flat—meaning it remains highly soluble even at terminal cooling temperatures—or that excessive solvent was used during the initial dissolution phase[3].

  • Concentrate the Mother Liquor: Return the solution to the heat source and evaporate 30–50% of the solvent volume, then repeat the cooling cycle[3].

  • Introduce an Anti-Solvent Gradient: If using a solvent like Ethyl Acetate, slowly add a structurally compatible anti-solvent (e.g., Heptane) dropwise once the solution has cooled to room temperature. Add the anti-solvent until persistent turbidity is observed, then cool further to 5 °C to force the remaining solute out of the mother liquor[6].

References

  • Chemistry LibreTexts : Troubleshooting Crystallization - Oiling Out[Link]

  • Mettler Toledo : Oiling Out in Crystallization - Causes and Solutions[Link]

  • ACS Molecular Pharmaceutics : Influence of Solvent Selection on Crystallizability and Polymorphic Selectivity[Link]

  • University of Georgia (via Springer) : Polymorphism—A Critical Consideration in Pharmaceutical Development[Link]

  • KiloMentor : The Problem of Oiling Out in Chemical Process Development[Link]

  • PharmaCores : Why Polymorphism is Key in Drug Development[Link]

Sources

Optimization

Controlling polymorphism in 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid crystallization

Welcome to the Technical Support Center for Crystallization Process Development. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Crystallization Process Development. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the polymorphic control of 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid (CAS: 944897-40-9).

This guide abandons generic advice in favor of mechanistic causality. We will explore how the supramolecular chemistry of this active pharmaceutical ingredient (API)—specifically the competition between carboxylic acid homodimers and triazole-carboxylic acid heterosynthons—dictates its crystallization behavior, and how you can engineer your process to achieve absolute polymorphic selectivity.

Mechanistic Foundations: The "Why" Behind the Polymorphism

To control 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid, we must first understand its hydrogen-bonding architecture[1]. The molecule possesses a carboxylic acid group (a strong H-bond donor and acceptor) and a 1,2,4-triazole ring (containing multiple basic nitrogen acceptors)[2].

Polymorphism in this system arises from synthon competition :

  • Thermodynamically Stable Form: Driven by the formation of classic

    
     carboxylic acid homodimers. This dense packing minimizes lattice energy but requires high conformational organization, making its nucleation kinetically slow.
    
  • Metastable (Kinetic) Form: Driven by catemeric hydrogen bonding between the carboxylic acid -OH and the triazole ring nitrogens. These 1D chains form rapidly in supersaturated solutions, following Ostwald’s rule of stages, but possess higher free energy.

Solvent selection directly modulates this competition. Protic solvents (e.g., methanol, water) competitively hydrogen-bond with the triazole nitrogens, often suppressing the kinetic form and favoring the thermodynamic homodimer. Conversely, aprotic solvents (e.g., acetonitrile, ethyl acetate) leave the triazole nitrogens exposed, increasing the probability of metastable catemer nucleation[3].

SynthonCompetition API 4-Methyl-4H-1,2,4-triazole- 3-carboxylic acid Monomers Protic Protic Solvents (H-Bond Competition) API->Protic Aprotic Aprotic Solvents (No H-Bond Competition) API->Aprotic Homodimer R2,2(8) Homodimers (Thermodynamic Form) Protic->Homodimer Slow Nucleation Catemer Acid-Triazole Catemers (Metastable Form) Aprotic->Catemer Fast Nucleation Catemer->Homodimer SMPT

Fig 1: Thermodynamic vs. kinetic supramolecular synthon pathways based on solvent polarity.

Troubleshooting Guides & FAQs

Q1: Why am I getting a mixture of polymorphs instead of the pure stable form during batch cooling?

The Causality: You are likely operating outside the Metastable Zone Width (MSZW) of the stable form, triggering competitive primary nucleation. Because the metastable form has a lower nucleation barrier, rapid cooling generates high supersaturation that forces the kinetic form to crash out alongside the stable form[4][5]. The Solution:

  • Map the Solubility Curve: Determine the solubility curves for both polymorphs.

  • Implement Supersaturation Control (SSC): Use a non-linear (cubic) cooling profile to maintain a constant, low supersaturation level that remains strictly within the MSZW of the stable form, avoiding the nucleation threshold of the metastable form.

  • Seed the Process: Introduce 1-3% (w/w) of phase-pure stable seeds at a low supersaturation level to bypass primary nucleation entirely[6].

Q2: How do I prevent Solvent-Mediated Phase Transition (SMPT) when trying to isolate the metastable form?

The Causality: SMPT is a dissolution-growth mechanism[5]. Because the metastable form is more soluble, the liquid phase remains supersaturated with respect to the stable form even after the metastable form has fully crystallized. If a single nucleus of the stable form appears (or is introduced via environmental contamination), the metastable crystals will begin to dissolve to feed the growth of the stable crystals[7]. The Solution: To isolate the metastable form, you must break the SMPT timeline.

  • Active Polymorphic Feedback Control (APFC): Deploy in-situ Raman spectroscopy or ATR-UV/Vis to monitor the liquid-phase solute concentration and solid-phase polymorphic signature[8][9].

  • Timing: Isolate the product immediately when the FBRM (Focused Beam Reflectance Measurement) chord length distribution indicates primary nucleation has ceased, before the Raman signature shows the onset of the stable form.

Q3: My seeding strategy is failing; the unwanted polymorph still appears. What is wrong with my protocol?

The Causality: Seeding failure usually stems from two issues: poor seed surface properties or incorrect seeding temperature[10]. If seeds are dry-milled, the mechanical stress can induce surface amorphization or generate high-energy defect sites that act as templates for cross-nucleation of the unwanted polymorph. Furthermore, seeding at too high a supersaturation renders the seeds redundant, as spontaneous primary nucleation outpaces secondary nucleation[6]. The Solution:

  • Seed Conditioning: "Anneal" your seeds by slurrying them in a saturated solution of the target polymorph for 24 hours prior to use to heal high-energy fracture surfaces.

  • Seeding Window: Add seeds at a temperature just 2-3°C below the saturation temperature (

    
    ), allowing them to grow via secondary nucleation without triggering spontaneous crash-out[11].
    

Quantitative Process Parameters

The following table summarizes the optimized process parameters required to selectively isolate either the thermodynamic or kinetic polymorph of 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid.

ParameterTarget: Thermodynamic Form (Stable)Target: Kinetic Form (Metastable)
Preferred Solvent Methanol / Water (Protic)Acetonitrile / Ethyl Acetate (Aprotic)
Cooling Profile Cubic (Slow, 0.1 - 0.2 °C/min)Linear (Fast, > 0.5 °C/min)
Seeding Strategy 2% w/w, added at

Unseeded, or 5% w/w added at high supersaturation
Agitation Rate Moderate (200-250 RPM)High (400 RPM) to promote rapid mass transfer
PAT Monitoring FBRM (Growth tracking)Raman (Phase transition detection)
Isolation Timing Post-cooling, extended slurry aging (12h+)Immediate filtration upon reaching

Experimental Protocols

Protocol A: Seeded Cooling Crystallization for Stable Form Isolation

This protocol is a self-validating system; if the FBRM counts spike immediately after seeding, your supersaturation was too high (spontaneous nucleation).

  • Dissolution: Suspend 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid in Methanol (10 vol) in a jacketed crystallizer equipped with an overhead stirrer, FBRM probe, and ATR-FTIR probe.

  • Heating: Heat to 60°C until the ATR-FTIR solute concentration signal plateaus, indicating complete dissolution. Hold for 30 minutes.

  • Cooling to Seeding Point: Cool linearly to 48°C (experimentally determined

    
    ).
    
  • Seed Addition: Introduce 2% w/w of pre-characterized, phase-pure stable form seeds.

  • Validation Hold: Hold at 48°C for 60 minutes. Self-Validation Check: The FBRM total count should rise slightly and stabilize (indicating secondary nucleation and growth), but should not spike exponentially.

  • Controlled Cooling: Implement a cubic cooling profile from 48°C down to 5°C over 8 hours.

  • Isolation: Filter the slurry, wash with cold methanol, and dry under vacuum at 40°C.

Protocol B: PAT-Assisted Isolation of the Metastable Form

This protocol utilizes Process Analytical Technology (PAT) to outrun Solvent-Mediated Phase Transition (SMPT).

  • Preparation: Prepare a saturated solution of the API in Acetonitrile at 65°C. Insert Raman and FBRM probes[12].

  • Crash Cooling: Cool the system rapidly (1.0 °C/min) to 10°C to force high supersaturation and trigger the kinetic nucleation of the metastable catemer form.

  • PAT Monitoring (Critical Step):

    • Monitor the FBRM fine chord counts (<10 µm). A massive spike indicates the primary nucleation burst of the metastable form.

    • Simultaneously monitor the Raman shift specific to the carboxylic acid carbonyl stretch. The metastable form will show a distinct shift compared to the stable homodimer[9].

  • Triggered Isolation: The moment the liquid-phase solute concentration (via ATR-UV/Vis or FTIR) hits a minimum plateau, and before the Raman signature begins to shift toward the stable form's peak, immediately discharge the crystallizer and filter the slurry.

  • Drying: Wash with cold heptane (antisolvent) to rapidly strip residual acetonitrile and halt any further solid-state or solvent-mediated transition.

PATControl Crystallizer Jacketed Crystallizer (Acetonitrile, 10°C) FBRM FBRM Probe (Tracks Nucleation Burst) Crystallizer->FBRM Raman Raman Spectroscopy (Monitors Polymorph ID) Crystallizer->Raman Decision Has Metastable Yield Maximized? FBRM->Decision Raman->Decision Wait Continue Slurry Decision->Wait No Filter Immediate Filtration (Halt SMPT) Decision->Filter Yes (Before Raman Shift) Wait->Crystallizer

Fig 2: Active Polymorphic Feedback Control (APFC) loop for isolating the metastable polymorph before SMPT onset.

References

  • Achieving polymorph selectivity in the crystallization of pharmaceutical solids: Basic considerations and recent advances. ResearchGate. Available at:[Link]

  • Seeding the Desired Polymorph: Background, Possibilities, Limitations, and Case Studies. ResearchGate. Available at:[Link]

  • Process Analytical Tools To Control Polymorphism and Particle Size in Batch Crystallization Processes. ACS Publications. Available at:[Link]

  • Polymorphism in Processes of Crystallization in Solution: A Practical Review. ACS Publications. Available at:[Link]

  • Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. ACS Publications. Available at:[Link]

  • Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Mettler Toledo. Available at:[Link]

  • Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. Bentham Science / NIH. Available at:[Link]

  • Seeding Studies For Crystallization - Improve Batch Consistency. Mettler Toledo. Available at:[Link]

  • Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid. PMC. Available at:[Link]

  • Hydrogen Bonding in Molecular Crystals. ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Validation of 4-Methyl-4H-1,2,4-triazole-3-carboxylic Acid: A Comparison Guide of ¹H NMR vs. Orthogonal Techniques

Executive Summary 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid (CAS: 944897-40-9) is a highly versatile building block used in the synthesis of peptidomimetics and novel therapeutics[1]. During its synthesis—typically vi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-4H-1,2,4-triazole-3-carboxylic acid (CAS: 944897-40-9) is a highly versatile building block used in the synthesis of peptidomimetics and novel therapeutics[1]. During its synthesis—typically via the methylation of 1H-1,2,4-triazole-3-carboxylic acid—a critical analytical challenge arises: the formation of competing regioisomers (1-methyl, 2-methyl, and 4-methyl derivatives). For drug development professionals, confirming the exact site of methylation is paramount, as regioisomer impurities can drastically alter the pharmacological profile of the downstream active pharmaceutical ingredient (API).

This guide objectively compares the performance of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy against Liquid Chromatography-Mass Spectrometry (LC-MS) and Fourier Transform Infrared Spectroscopy (FTIR) for the structural validation of this compound. By establishing a self-validating experimental protocol, we demonstrate why ¹H NMR remains the definitive technique for regioisomer differentiation.

Method Comparison: ¹H NMR vs. LC-MS vs. FTIR

While LC-MS is the industry standard for high-throughput purity screening, it fundamentally falls short in regioisomer differentiation without highly specific MS/MS fragmentation libraries. ¹H NMR, particularly when coupled with 2D HMBC (Heteronuclear Multiple Bond Correlation), provides unambiguous proof of molecular connectivity.

Table 1: Performance Comparison of Analytical Techniques for Triazole Characterization

Analytical Parameter¹H & 2D NMR SpectroscopyLC-MS (ESI+)FTIR Spectroscopy (ATR)
Regioisomer Resolution Excellent (Definitive ³J C-H correlations)Poor (Isomers have identical exact mass)Moderate (Fingerprint region shifts)
Molecular Weight ID Indirect (via proton integration)Excellent ([M+H]⁺ m/z 128.04)N/A
Functional Group ID High (-COOH, N-CH₃, Ar-H)Low Excellent (C=O, C=N stretches)
Quantitative Purity High (qNMR via internal standard)High (UV/Vis Area %)Low
Sample Destruction Non-destructiveDestructiveNon-destructive

The Causality of Experimental Choices: Why ¹H NMR is Definitive

The core limitation of LC-MS in this workflow is that the 1-methyl and 4-methyl regioisomers have identical monoisotopic masses (127.038 Da)[2]. While chromatographic retention times may differ, assigning which peak corresponds to which isomer is impossible without validated reference standards.

¹H NMR solves this through the principles of magnetic shielding and scalar coupling. In 4-methyl-4H-1,2,4-triazole-3-carboxylic acid, the methyl group is located on N4, placing it exactly between C3 (bearing the carboxylic acid) and C5 (bearing a proton).

  • 1D ¹H NMR: The N-CH₃ protons resonate as a sharp singlet around 3.74 ppm, while the highly deshielded C5-H appears near 8.65 ppm[3].

  • 2D HMBC Logic (The Self-Validating Step): In the 4-methyl isomer, the N4-CH₃ protons will show strong 3-bond (³J) correlations to both the C3 and C5 carbons. Conversely, if the impurity (1-methyl-1H-1,2,4-triazole-3-carboxylic acid) is present, its N1-CH₃ protons will only show a ³J correlation to C5, as C3 is four bonds away (⁴J). This geometric causality makes NMR the only standalone technique capable of absolute structural proof.

Experimental Protocol: ¹H NMR Acquisition & Assignment

To ensure reproducibility and trustworthiness, the following step-by-step methodology must be strictly adhered to.

Step 1: Sample Preparation

  • Weigh 10–15 mg of the synthesized 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality for Solvent Choice: DMSO-d₆ is selected over CDCl₃ because the highly polar carboxylic acid and the triazole ring exhibit poor solubility in non-polar solvents. Furthermore, DMSO-d₆ shifts the residual water peak (~3.3 ppm) away from the critical N-CH₃ signal (~3.74 ppm)[3].

  • Transfer the homogenous solution to a standard 5 mm NMR tube.

Step 2: Instrument Calibration & Acquisition

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium signal of DMSO-d₆.

  • Shim the magnetic field (Z1-Z4) to achieve a residual solvent peak width at half-height of <1.0 Hz.

  • Acquire the 1D ¹H spectrum using a standard single-pulse sequence (e.g., zg30), 16 to 64 scans, an acquisition time of 3 seconds, and a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the N-CH₃ protons for accurate integration.

Step 3: Signal Processing and Assignment

  • δ ~13.50 ppm (br s, 1H): Carboxylic acid (-COOH). This peak is broad due to chemical exchange.

  • δ ~8.65 ppm (s, 1H): Triazole C5-H. Highly deshielded by the adjacent N1 and N4 atoms.

  • δ ~3.74 ppm (s, 3H): N4-CH₃. The integration ratio of this peak to the C5-H peak must be exactly 3:1[3].

Analytical Workflow Visualization

The following diagram illustrates the logical progression of orthogonal techniques required to fully validate the synthesized product.

Workflow Start Crude 4-Methyl-4H-1,2,4-triazole- 3-carboxylic acid LCMS LC-MS Analysis [M+H]+ m/z 128.04 Start->LCMS Mass Confirmation FTIR FTIR Spectroscopy C=O & C=N Stretching Start->FTIR Functional Groups NMR1D 1H NMR (DMSO-d6) Check C5-H & N-CH3 shifts LCMS->NMR1D Proceed to Structural ID NMR2D HMBC (2D NMR) Check 3J C-H Correlations NMR1D->NMR2D Isomer Differentiation Valid Validated 4-Methyl Regioisomer NMR2D->Valid Regioisomer Confirmed FTIR->Valid Orthogonal Support

Analytical workflow for the structural validation of 4-Methyl-4H-1,2,4-triazole regioisomers.

Orthogonal Validation: LC-MS and FTIR

While NMR is the ultimate structural arbiter, a robust analytical package requires orthogonal validation.

  • LC-MS: Running the sample on a C18 column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid) must yield a dominant[M+H]⁺ ion at m/z 128.04, confirming the molecular formula[2].

  • FTIR (ATR): The infrared spectrum provides rapid confirmation of the functional groups. Look for a strong, sharp C=O stretching frequency at ~1710 cm⁻¹ and a characteristic C=N triazole ring stretch around 1550 cm⁻¹. The absence of a primary amine N-H stretch (typically >3300 cm⁻¹) further differentiates it from unmethylated or aminated precursors.

Conclusion

For the rigorous characterization of 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid, relying solely on LC-MS introduces unacceptable risks regarding regioisomer purity. By utilizing ¹H NMR as the primary structural tool—supported by the causality of 2D HMBC correlations—and supplementing it with LC-MS and FTIR, researchers can establish a self-validating, foolproof analytical dossier.

References

  • Source: chemscene.
  • Source: uni.
  • Source: mdpi.

Sources

Comparative

Comparative Bioactivity and Structural Analysis: 1-Methyl vs. 4-Methyl 1,2,4-Triazole-3-Carboxylic Acids

Executive Summary The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in numerous antiviral, antifungal, and anticancer agents. When functionalized with a carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in numerous antiviral, antifungal, and anticancer agents. When functionalized with a carboxylic acid at the C3 position, the regioselectivity of N-methylation—specifically at the N1 versus N4 positions—fundamentally alters the molecule's electronic distribution, three-dimensional geometry, and thermodynamic stability. This guide provides an in-depth, objective comparison of 1-methyl-1,2,4-triazole-3-carboxylic acid and its 4-methyl positional isomer, detailing how these structural divergences dictate target binding affinity and overall bioactivity.

Structural & Thermodynamic Divergence

The spatial relationship between the N-methyl group and the C3-carboxylic acid is the primary driver of the physicochemical differences between these two isomers[1].

  • 1-Methyl Isomer (Thermodynamically Favored): In 1-methyl-1,2,4-triazole-3-carboxylic acid, the methyl group is located at the N1 position, which is separated from the C3-carboxyl group by the N2 atom[2]. This distance prevents direct steric clashing, allowing the carboxylate group to remain coplanar with the triazole ring. This coplanarity maintains extended

    
    -conjugation, resulting in a lower activation energy and higher thermodynamic stability[1].
    
  • 4-Methyl Isomer (Sterically Hindered): In the 4-methyl isomer, the methyl group is positioned at N4, directly adjacent to the C3-carboxylic acid. This proximity creates severe steric hindrance. To relieve this steric strain, the carboxyl group is forced to twist out of the triazole ring plane, adopting an orthogonal conformation. This disruption of

    
    -conjugation significantly increases the molecule's activation energy and alters its reactivity profile[1].
    

Comparative Bioactivity & Target Affinity

The bioactivity of 1,2,4-triazole derivatives often hinges on the availability of the N4 nitrogen. In many biological targets (such as the heme iron in cytochrome P450 enzymes like CYP51), the N4 lone pair acts as the primary electron donor for coordinate covalent bonding.

The regiochemistry of the methyl group directly dictates the molecule's pharmacological viability:

  • Exposed vs. Blocked Pharmacophore: The 1-methyl isomer leaves the N4 position unsubstituted, preserving its ability to coordinate with metal centers in target proteins. In contrast, the 4-methyl isomer physically blocks the N4 position, abolishing this critical binding mechanism[3].

  • Receptor Pocket Fit: The orthogonal twist of the C3-carboxyl group in the 4-methyl isomer increases the molecule's three-dimensional footprint. This structural deformation often prevents the 4-methyl isomer from fitting into the narrow, highly conserved binding pockets of target enzymes, leading to a dramatic reduction in bioactivity compared to the planar 1-methyl counterpart[1].

Binding_Pathway cluster_1 1-Methyl-1,2,4-triazole-3-carboxylic acid cluster_2 4-Methyl-1,2,4-triazole-3-carboxylic acid Target Target Enzyme (e.g., CYP51 Heme Iron) Isomer1 N4 Position Unsubstituted Bind1 Exposed Lone Pair for Coordination Isomer1->Bind1 Favorable Sterics Bind1->Target High Affinity Binding Isomer4 N4 Position Methylated Bind2 Steric Clash & Blocked Nitrogen Isomer4->Bind2 Unfavorable Sterics Bind2->Target Binding Abolished

Mechanistic pathway illustrating how N-methylation position dictates target enzyme coordination.

Quantitative Data Summary

The following table summarizes the critical physicochemical and biological differences driven by the N-methylation position.

Parameter1-Methyl-1,2,4-triazole-3-carboxylic acid4-Methyl-1,2,4-triazole-3-carboxylic acid
N-Alkylation Site N1 (Distant from C3)N4 (Adjacent to C3)
Steric Strain (C3-Carboxyl) MinimalSevere
Carboxyl Dihedral Angle ~0° – 10° (Coplanar)[1]> 45° (Orthogonal twist)[1]
Relative Activation Energy Lower (Thermodynamically favored)[1]Higher (Sterically hindered)[1]
N4 Lone Pair Availability Accessible (Key for metal binding)Blocked by Methyl Group
Typical Target Affinity High (nM range for susceptible targets)Low/Abolished (>10 μM)

Self-Validating Experimental Protocols

To rigorously evaluate these isomers in a laboratory setting, researchers must employ self-validating systems that confirm regiochemistry and three-dimensional structure without relying on external assumptions.

Protocol 1: Regioselective Synthesis and HMBC Validation

Objective: Synthesize and unambiguously differentiate the 1-methyl and 4-methyl isomers. Causality of Experimental Choice: Standard 1D


H NMR cannot reliably distinguish between N1 and N4 methylation due to minimal and solvent-dependent differences in chemical shifts. Therefore, Heteronuclear Multiple Bond Correlation (HMBC) is employed. HMBC maps scalar couplings across multiple bonds (

), providing a definitive topological map of the molecule[1].

Step-by-Step Methodology:

  • Alkylation: Suspend methyl 1,2,4-triazole-3-carboxylate in anhydrous acetonitrile. Add hexamethyldisilazane (HMDS) and reflux for 1 hour to form the N-silyl derivative, which enhances regioselectivity[3].

  • Methylation: Introduce methyl iodide (MeI) and a Lewis acid catalyst (e.g., SnCl

    
    ). Reflux until the starting material is consumed (monitored via TLC)[3].
    
  • Separation: Purify the crude mixture using silica gel column chromatography (Eluent: CHCl

    
    /MeOH). The 1-methyl isomer elutes earlier due to its lower dipole moment compared to the 4-methyl isomer.
    
  • Self-Validating HMBC Analysis:

    • 1-Methyl Isomer: Observe a single

      
       correlation from the N1-CH
      
      
      
      protons to the C5 carbon.
    • 4-Methyl Isomer: Observe dual

      
       correlations from the N4-CH
      
      
      
      protons to both the C3 and C5 carbons[1]. This internal logic guarantees accurate assignment without relying on external reference standards.

HMBC_Logic cluster_1 1-Methyl Isomer Analysis cluster_2 4-Methyl Isomer Analysis N1 N1-CH3 Protons C5_1 C5 Carbon N1->C5_1 3J Correlation N4 N4-CH3 Protons C3_2 C3 Carbon (Carboxyl) N4->C3_2 3J Correlation C5_2 C5 Carbon N4->C5_2 3J Correlation

HMBC NMR correlation logic for definitive regiochemical assignment of triazole isomers.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) and Steric Analysis

Objective: Quantify the steric clash and resulting loss of coplanarity in the 4-methyl isomer. Causality of Experimental Choice: Bioactivity in triazoles relies heavily on the coplanarity of the C3 substituent to maintain extended


-conjugation and fit within narrow receptor binding pockets. SCXRD is chosen to directly measure the dihedral angle between the triazole ring and the carboxylate group, providing a physical basis for the observed activation energy differences[1].

Step-by-Step Methodology:

  • Crystal Culture: Dissolve the purified isomer in a 1:1 (v/v) mixture of methanol and dichloromethane.

  • Slow Evaporation: Incubate the solution at 4°C. The low temperature reduces thermal kinetics, preventing solvent inclusion and yielding high-quality, defect-free single crystals over 7–14 days[1].

  • Diffraction & Refinement: Mount the crystal on a diffractometer equipped with Mo K

    
     radiation (
    
    
    
    Å). Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on
    
    
    (SHELXL).
  • Self-Validating Output: The crystallographic

    
     value and Goodness-of-Fit (S) inherently validate the model. A measured dihedral angle 
    
    
    
    in the 4-methyl isomer confirms the steric clash, validating the hypothesis for its reduced target binding affinity[1].

References

  • Fan, C., Wu, C., Luan, L., Chen, J., & Sun, T. (2024). Synthesis, single crystal culture, activation energy calculation and HMBC spectrum of 1-methyl-1,2,4-triazole-3-carboxylic acid methyl ester and its positional isomers. Journal of Molecular Structure, 1319, 139208. URL:[Link]

  • MDPI (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2735089, methyl 1H-1,2,4-triazole-3-carboxylate. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Differentiating Methyl-Triazole Acid Isomers by Mass Spectrometry

For researchers in drug development and chemical synthesis, the unambiguous identification of isomers is a critical analytical challenge. Methyl-triazole acids, core scaffolds in many bioactive compounds, present a class...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug development and chemical synthesis, the unambiguous identification of isomers is a critical analytical challenge. Methyl-triazole acids, core scaffolds in many bioactive compounds, present a classic case of this problem.[1][2] Positional isomers of these molecules can exhibit vastly different pharmacological activities, making their differentiation essential. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive tool for this task, providing not only sensitive detection but also rich structural information through fragmentation analysis.[3]

This guide moves beyond a simple recitation of methods. It provides a comparative analysis of the collision-induced dissociation (CID) patterns of key methyl-triazole acid isomers, grounded in the principles of ion chemistry. We will explore why these isomers fragment differently and how to leverage these differences for confident identification.

The Foundational Chemistry of Triazole Ring Fragmentation

The fragmentation of a triazole ring in the gas phase is not random; it is dictated by the inherent stability of the heterocyclic system and the influence of its substituents.[4][5] When a protonated methyl-triazole acid enters the collision cell of a mass spectrometer, the applied energy initiates cleavages at the most labile bonds. For triazole systems, several key fragmentation pathways are consistently observed:

  • Loss of Nitrogen (N₂): A common fragmentation for 1,2,3-triazoles, this neutral loss of 28 Da is often a diagnostic indicator, though its absence does not rule out the structure.[6][7]

  • Loss of Hydrogen Cyanide (HCN): Cleavage of the triazole ring can lead to the elimination of a stable 27 Da neutral, a pathway frequently seen in 1,2,4-triazoles.[8][9]

  • Decarboxylation (CO₂): The carboxylic acid moiety readily loses 44 Da, a characteristic fragmentation for many organic acids.[10] This often occurs early in the fragmentation cascade.

  • Loss of Water (H₂O): Elimination of 18 Da from the carboxylic acid group can also occur, particularly under certain source conditions or during CID.[11]

The position of the methyl group is a critical determinant of the fragmentation cascade. It influences the proton affinity of the different nitrogen atoms and the subsequent stability of the resulting fragment ions, creating unique spectral fingerprints for each isomer.

Comparative Fragmentation Analysis: 1,2,3- vs. 1,2,4-Triazole Isomers

To illustrate the diagnostic power of MS/MS, we will compare the fragmentation patterns of three representative isomers: 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, 2-methyl-2H-1,2,3-triazole-4-carboxylic acid, and 1-methyl-1H-1,2,4-triazole-5-carboxylic acid. All isomers have the same nominal mass, making them indistinguishable by full scan MS alone.

Isomer 1: 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid

For the 1-methyl isomer of the 1,2,3-triazole, the initial fragmentation is dominated by the loss of stable neutral molecules. Following protonation, collision-induced dissociation typically initiates decarboxylation. The subsequent key fragmentation is the characteristic loss of a nitrogen molecule (N₂) from the triazole ring.

M_H [M+H]⁺ m/z 128 Frag1 [M+H - CO₂]⁺ m/z 84 M_H->Frag1 - CO₂ (44 Da) Frag3 [M+H - H₂O]⁺ m/z 110 M_H->Frag3 - H₂O (18 Da) Frag2 [M+H - CO₂ - N₂]⁺ m/z 56 Frag1->Frag2 - N₂ (28 Da) (Diagnostic)

Caption: Proposed fragmentation of 1-methyl-1,2,3-triazole-4-carboxylic acid.

The ion at m/z 56, resulting from the sequential loss of CO₂ and N₂, is highly characteristic of this N1-substituted 1,2,3-triazole structure. This pathway is less favored in the N2-substituted isomer due to differences in ring electronics.

Isomer 2: 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid

The 2-methyl isomer presents a different fragmentation signature. While initial loss of CO₂ is also observed, the subsequent fragmentation of the triazole ring is less likely to proceed via N₂ loss. Instead, cleavage across the ring, potentially leading to the loss of methyl isocyanide (CH₃NC) or related fragments, becomes more prominent.

M_H [M+H]⁺ m/z 128 Frag1 [M+H - CO₂]⁺ m/z 84 M_H->Frag1 - CO₂ (44 Da) Frag3 [M+H - H₂O]⁺ m/z 110 M_H->Frag3 - H₂O (18 Da) Frag2 [M+H - CO₂ - CHN₂]⁺ m/z 43 Frag1->Frag2 - CHN₂ (41 Da)

Caption: Proposed fragmentation of 2-methyl-1,2,3-triazole-4-carboxylic acid.

The key distinction here is the absence or very low abundance of the [M+H - CO₂ - N₂]⁺ ion at m/z 56. Instead, fragments like m/z 43 are observed, which can be attributed to a more complex ring-opening and cleavage mechanism. This provides a clear basis for differentiation from the 1-methyl isomer.

Isomer 3: 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid

The 1,2,4-triazole isomer introduces yet another distinct fragmentation pathway. The 1,2,4-triazole ring is known to preferentially lose HCN upon CID.[8] This fundamental difference in ring stability and cleavage propensity is the cornerstone of its identification.

M_H [M+H]⁺ m/z 128 Frag1 [M+H - CO₂]⁺ m/z 84 M_H->Frag1 - CO₂ (44 Da) Frag3 [M+H - H₂O]⁺ m/z 110 M_H->Frag3 - H₂O (18 Da) Frag2 [M+H - CO₂ - HCN]⁺ m/z 57 Frag1->Frag2 - HCN (27 Da) (Diagnostic)

Caption: Proposed fragmentation of 1-methyl-1,2,4-triazole-5-carboxylic acid.

The diagnostic ion for this isomer is the fragment at m/z 57, corresponding to the loss of CO₂ followed by the loss of HCN. The absence of a significant N₂ loss and the presence of a dominant HCN loss pathway robustly distinguishes it from the 1,2,3-triazole isomers.

Summary of Diagnostic Fragments

The following table summarizes the key diagnostic ions that enable the differentiation of these three isomers. The analysis hinges on observing the unique neutral losses from the decarboxylated precursor ion at m/z 84.

Precursor Ion (m/z)Key Neutral LossDiagnostic Product Ion (m/z)Isomer
84N₂ (28 Da)561-Methyl-1H-1,2,3-triazole-4-carboxylic acid
84CHN₂ (41 Da)432-Methyl-2H-1,2,3-triazole-4-carboxylic acid
84HCN (27 Da)571-Methyl-1H-1,2,4-triazole-5-carboxylic acid

Self-Validating Experimental Protocol

Achieving reproducible and informative fragmentation spectra requires a well-defined analytical method. The causality for each step is crucial: we are not just separating the isomers, but preparing them for optimal ionization and fragmentation.

Experimental Workflow

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis A1 Dissolve Standard/Sample in 50:50 Acetonitrile:Water A2 Vortex & Centrifuge (to remove particulates) A1->A2 A3 Transfer Supernatant to LC Vial A2->A3 B1 Inject sample (e.g., 2 µL) onto C18 column A3->B1 B2 Apply Gradient Elution (Water/ACN w/ 0.1% Formic Acid) B1->B2 C1 Electrospray Ionization (Positive Mode) B2->C1 C2 Isolate Precursor Ion (m/z 128) C1->C2 C3 Collision-Induced Dissociation (Optimize Collision Energy) C2->C3 C4 Detect Product Ions in Mass Analyzer C3->C4 D1 Extract Product Ion Spectrum C4->D1 D2 Compare to Reference Spectra & Fragmentation Rules D1->D2 D3 Confirm Isomer Identity D2->D3

Caption: General workflow for isomeric analysis by LC-MS/MS.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Prepare stock solutions of reference standards and samples at 1 mg/mL in methanol. Dilute to a working concentration of 1-10 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Rationale: Using the initial mobile phase as the sample solvent prevents peak distortion during injection. Formic acid is added to promote protonation ([M+H]⁺) for positive mode ESI.[3]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Rationale: A C18 column provides excellent retention and separation for these moderately polar analytes.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Rationale: A gradient elution is necessary to separate the isomers, which may have slight differences in polarity, and to elute any other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Rationale: Elevated temperature improves peak shape and reduces viscosity.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Rationale: The triazole nitrogens are readily protonated in the presence of an acid.

    • Scan Type: Product Ion Scan (or MRM for quantification).

    • Precursor Ion: m/z 128.1.

    • Collision Energy (CE): This is a critical parameter. Start with a CE of 15-20 eV and perform a CE ramp (e.g., 10-40 eV) to observe the full fragmentation profile.

    • Rationale: Different fragments are produced at different energies. Low energy may only show the loss of CO₂, while higher energy is needed to fragment the stable triazole ring. The optimal energy must be determined empirically to maximize the intensity of the diagnostic ions.

Conclusion

The differentiation of methyl-triazole acid isomers is a task readily achievable with tandem mass spectrometry. The key to success lies not just in high-resolution instrumentation, but in a fundamental understanding of the fragmentation chemistry. By systematically evaluating the product ion spectra, researchers can identify diagnostic neutral losses—N₂ for 1-substituted 1,2,3-triazoles, and HCN for 1,2,4-triazoles—that serve as reliable fingerprints for each unique isomeric structure. This guide provides the foundational principles and a validated workflow to empower scientists to tackle this common but critical analytical challenge with confidence.

References

  • MDPI. (2021, May 29). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Available from: [Link]

  • Salionov, V. O., et al. (2015). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Zaporozhye Medical Journal. Available from: [Link]

  • PMC. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available from: [Link]

  • Fedotov, S. O., & Hotsulia, A. S. (2025, November 24). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Sapientia. Available from: [Link]

  • Panasenko, O. I., et al. (2020, March 5). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. News of Pharmacy. Available from: [Link]

  • EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. Available from: [Link]

  • ResearchGate. (2014, December). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available from: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

  • R Discovery. (1973, January 1). Mass spectra of 1,2,4‐triazoles—II: Alkyl 1,2,4‐triazoles. Available from: [Link]

  • RSC Publishing. (2025, November 24). Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. Available from: [Link]

  • RSC Publishing. (2025, January 31). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Available from: [Link]

  • PMC. (n.d.). Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. Available from: [Link]

  • PMC. (n.d.). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Available from: [Link]

  • Studia Universitatis Babes-Bolyai, Chemia. (n.d.). ELECTRON IONISATION MASS SPECTRA OF SOME. Available from: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • ResearchGate. (2025, December 29). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Available from: [Link]

  • PMC. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1979). Mass spectra of 1,2,3-triazoles. Available from: [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available from: [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Available from: [Link]

  • PubMed. (2023, April 5). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Available from: [Link]

  • ResearchGate. (n.d.). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Available from: [Link]

  • PMC. (n.d.). Methyl 1H-1,2,3-triazole-4-carboxylate. Available from: [Link]

  • AIP Conference Proceedings. (2022, February 4). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Comparison of the collision‐induced dissociation of the mass‐selected m/z 284 ion–protonated penconazole (Pen) at normalised collision energy. Available from: [Link]

  • SciELO. (n.d.). 1H-[4][6][11]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Available from: [Link]

Sources

Comparative

Structural Comparison of 1,2,4-Triazole vs. 1,2,3-Triazole Carboxylic Acids: A Guide to Bioisosteric Replacement and Synthesis

Executive Summary In modern drug discovery, the carboxylic acid moiety is frequently flagged as a "structural alert" due to its potential for idiosyncratic toxicity, limited membrane permeability, and rapid phase II meta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the carboxylic acid moiety is frequently flagged as a "structural alert" due to its potential for idiosyncratic toxicity, limited membrane permeability, and rapid phase II metabolism (e.g., glucuronidation)[1][2]. To circumvent these pharmacokinetic liabilities while preserving target affinity, medicinal chemists employ bioisosteric replacement.

Triazoles—five-membered nitrogen-rich heterocycles—are premier candidates for this purpose[3]. However, the specific arrangement of the nitrogen atoms (contiguous 1,2,3-triazoles vs. non-contiguous 1,2,4-triazoles) fundamentally alters the electronic distribution, dipole moment, and acidity of the ring[4]. This guide provides an in-depth structural comparison between 1,2,4-triazole-3-carboxylic acids and 1,2,3-triazole derivatives (specifically the 4-hydroxy-1,2,3-triazole bioisostere), detailing their mechanistic roles, physicochemical properties, and self-validating synthetic workflows.

Mechanistic & Structural Comparison

The 1,2,4-Triazole Core: Rigidity and Amphoteric Stability

The 1,2,4-triazole ring is characterized by two adjacent nitrogen atoms and one isolated nitrogen atom[4]. This non-contiguous arrangement creates a highly stable, amphoteric scaffold. The neutral 1,2,4-triazole molecule has a pKa of ~10.26, while its protonated triazolium form has a pKa of ~2.45[5][6].

When functionalized as 1,2,4-triazole-3-carboxylic acid , the ring acts less as a direct bioisostere for a single carboxylate and more as a rigid, polar scaffold that behaves as an isostere for amides or esters[3]. The high electron density on the nitrogen atoms allows it to act as a robust hydrogen-bond donor and acceptor, heavily utilized in designing anti-inflammatory agents and COX-2 inhibitors[3][6].

The 1,2,3-Triazole Core: The 4-Hydroxy Bioisostere

The 1,2,3-triazole core contains three contiguous nitrogen atoms, making the parent ring slightly more acidic (pKa ~9.4) than its 1,2,4 counterpart[4]. While standard 1,2,3-triazoles are widely used as metabolically inert linkers via click chemistry, they do not inherently mimic the acidity of a carboxylic acid[2][4].

However, 4-hydroxy-1,2,3-triazole is a highly specialized and effective bioisostere for the carboxylic acid function[7][8][9].

  • The Causality of the pKa Shift: The introduction of a hydroxyl group on the carbon adjacent to the contiguous nitrogen atoms facilitates resonance stabilization of the conjugate base. This drastically lowers the pKa of the hydroxyl proton to ~4.5–5.5, perfectly matching the acidity of an aliphatic carboxylic acid[9].

  • Target Engagement: In the development of ionotropic glutamate receptor (iGluR) ligands, the 4-hydroxy-1,2,3-triazole moiety mimics the distal (S)-glutamic acid carboxyl group. X-ray crystallography of the GluA2-agonist binding domain reveals that the 4-hydroxyl group and the adjacent triazole nitrogen form direct, dual hydrogen bonds with the receptor backbone (e.g., Glu726 and Thr676), a geometry impossible to achieve with a standard carboxylic acid[7][10].

Bioisosterism CA Carboxylic Acid High Polarity, Rapid Metabolism HT 4-Hydroxy-1,2,3-triazole Excellent Bioisostere (pKa match) CA->HT Scaffold Hopping TCA 1,2,4-Triazole-3-carboxylic acid Stable Scaffold & H-Bonding CA->TCA Structural Extension

Caption: Bioisosteric replacement strategies for carboxylic acids using triazole scaffolds.

Quantitative Data Comparison

To objectively evaluate these scaffolds, their primary physicochemical and structural properties are summarized below.

Property1,2,3-Triazole Core1,2,4-Triazole Core4-Hydroxy-1,2,3-triazole1,2,4-Triazole-3-carboxylic acid
Nitrogen Arrangement Contiguous (1,2,3)[4]Non-contiguous (1,2,4)[4]Contiguous (1,2,3)[7]Non-contiguous (1,2,4)[3]
Parent Core pKa ~9.4 (N-H)[4]~10.26 (N-H)[5]~4.5 - 5.5 (O-H)[9]~2.45 (cation), ~10.26 (neutral)[5]
Aromaticity High[4]High[4]High (Tautomeric)[9]High[5]
Metabolic Stability Excellent (Resists hydrolysis/oxidation)[4]High (Susceptible to strong acids)[4]High (Resists glucuronidation)[1]High (Rigid framework)[3]
Primary Medicinal Role Inert Linker (Click Chemistry)[4]H-bond donor/acceptor[3]Carboxylic acid bioisostere[8]Precursor, rigid polar scaffold[11]

Experimental Protocols & Synthetic Workflows

As a Senior Application Scientist, it is critical to deploy synthetic routes that are not only high-yielding but intrinsically safe and self-validating.

Protocol A: Synthesis of 1H-1,2,4-Triazole-3-carboxylic Acid (Non-Diazotization Route)

Causality & Rationale: Historically, the synthesis of 1,2,4-triazole-3-carboxylic acid relied on the diazotization of 5-amino-1,2,4-triazole-3-carboxylic acid. This route generates highly explosive diazonium salts, posing severe industrial safety risks[11][12]. The modern protocol circumvents this by utilizing a condensation-desulfurization sequence, ensuring a safe, scalable, and self-validating workflow[11][13].

Step-by-Step Methodology:

  • Condensation: React monomethyl oxalyl chloride with thiosemicarbazide to form monomethyl oxalate monoamide sulfur[12][13].

  • Ring-Closure: Transfer the intermediate into a 15–25% aqueous NaOH solution. Heat the reaction mixture to 70–90 °C to induce cyclization. Validation: Monitor the disappearance of the acyclic intermediate via TLC. Once complete, cool to room temperature and adjust the pH to 2–5 using dilute HCl. This triggers the precipitation of 5-mercapto-1,2,4-triazole-3-carboxylic acid, which is collected via filtration[12][13].

  • Desulfurization (Critical Step): Dissolve the 5-mercapto intermediate in a solvent mixture of ethyl acetate and acetic acid. Cool the system strictly to 0–5 °C. Slowly add 30% hydrogen peroxide (

    
    ) dropwise. Causality: Maintaining the temperature at 0–5 °C is critical to selectively oxidize and cleave the mercapto group without causing thermal runaway or over-oxidizing the triazole core[12][13].
    
  • Isolation: Remove the solvent under reduced pressure to yield crude 1H-1,2,4-triazole-3-carboxylic acid. Recrystallize from methanol to achieve high purity[11][12].

SynthesisWorkflow SM Thiosemicarbazide + Monomethyl Oxalyl Chloride Cond Condensation & Ring-Closure (NaOH, 70-90°C) SM->Cond Mercapto 5-Mercapto-1,2,4-triazole- 3-carboxylic acid Cond->Mercapto Desulf Desulfurization (H2O2, AcOH, 0-5°C) Mercapto->Desulf Product 1H-1,2,4-Triazole- 3-carboxylic acid Desulf->Product

Caption: Safe, non-diazotization synthetic workflow for 1H-1,2,4-triazole-3-carboxylic acid.

Protocol B: Synthesis of Zwitterionic 4-Hydroxy-1,2,3-triazole Bioisosteres

Causality & Rationale: Synthesizing amino acid analogues (like glutamate bioisosteres) requires precise regiocontrol. The 4-hydroxy-1,2,3-triazole ring is synthesized via a bromination-oxidation sequence from a protected alcohol precursor, followed by rigorous ion-exchange chromatography to isolate the highly polar zwitterion[10].

Step-by-Step Methodology:

  • Bromination of the Precursor: Dissolve the appropriate 1,2,3-triazole alcohol building block (1.00 mmol) and triphenylphosphine (1.10 mmol) in dry dichloromethane (DCM). Cool the solution to -10 °C under an inert atmosphere. Portion-wise, add N-bromosuccinimide (NBS) (1.50 mmol) over 30 minutes. Causality: The low temperature prevents unwanted side reactions and degradation of the sensitive triazole intermediate[10].

  • Deprotection: After subsequent functionalization steps (e.g., coupling with diethyl-2-acetamidomalonate and hydrogenation), the protecting groups must be removed. Reflux the intermediate in 6N HCl. Validation: Monitor via LC-MS until complete hydrolysis of the ester and amide protecting groups is achieved[10].

  • Zwitterion Isolation (Ion Exchange): Load the crude acidic mixture onto a strong acidic cation exchange resin. Elute initially with distilled water until the eluate reaches a neutral pH (removing salts and non-basic impurities). Finally, elute the target zwitterionic 4-hydroxy-1,2,3-triazole compound using a 10%

    
     solution[10].
    

References

  • Use of the 4-Hydroxytriazole Moiety as a Bioisosteric Tool in the Development of Ionotropic Glutamate Receptor Ligands | Journal of Medicinal Chemistry - ACS Publications, acs.org,[Link]

  • Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties - Semantic Scholar, semanticscholar.org,[Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides, drughunter.com,[Link]

  • 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: A novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site | Request PDF - ResearchGate, researchgate.net,[Link]

  • 1,2,4-Triazole - Wikipedia, wikipedia.org,[Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - MDPI, mdpi.com,[Link]

  • CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl form
  • Use of the 4-Hydroxy-Triazole Moiety as a Bioisosteric Tool in the Development of Ionotropic Glutamate Receptor Ligands - PMC - PubMed Central, nih.gov,[Link]

  • (PDF) Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches - ResearchGate, researchgate.net,[Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectra of 4-Methyl-Triazole Derivatives

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectra of 4-methyl-triazole derivatives, offering a comparative perspective for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectra of 4-methyl-triazole derivatives, offering a comparative perspective for researchers, scientists, and professionals in drug development. By integrating experimental data with theoretical principles, we aim to elucidate the key factors governing the spectroscopic behavior of this important class of heterocyclic compounds.

Introduction: The Spectroscopic Significance of Triazoles

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, with two isomeric forms: 1,2,3-triazole and 1,2,4-triazole. Their derivatives are of immense interest in medicinal chemistry and materials science due to their wide range of biological activities and diverse applications.[1] UV-Vis spectroscopy is a fundamental technique for the characterization of these molecules, providing valuable insights into their electronic structure.[2] The absorption of UV-Vis radiation by triazole derivatives typically involves the promotion of electrons from lower-energy orbitals (such as π or non-bonding n orbitals) to higher-energy anti-bonding orbitals (π).[2][3] These electronic transitions, primarily π → π and n → π*, give rise to characteristic absorption bands in the UV-Vis spectrum. The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the molecular structure, including the nature and position of substituents, as well as the surrounding solvent environment.[4]

Comparative UV-Vis Spectral Analysis of 4-Methyl-Triazole Derivatives

The introduction of a methyl group at the 4-position of the triazole ring, along with other substituents, significantly influences the electronic distribution and, consequently, the UV-Vis absorption profile. Below is a comparative analysis of the spectral data for several 4-methyl-triazole derivatives, synthesized from multiple sources.

CompoundSubstituentsλmax (nm)SolventReference
1 5-(3-bromophenyl), 3-((N-(4-chloro-3-(trifluoromethyl)phenyl)propanamido)thio)298Dichloromethane[5]
2 5-(3-bromophenyl), 3-((N-(2-chlorophenyl)propanamido)thio)297Dichloromethane[5]
3 5-(3-bromophenyl), 3-((N-(3-nitrophenyl)propanamido)thio)296Dichloromethane[5]
4 4-methyl-1,2,4-triazole-3-thioneNot specifiedAcetonitrile, Water, Methanol[6]
5 4-methyl-2,6-bis-[(1H-[7][8][9]triazol-3-ylimino)-methyl]-phenolNot specifiedDMSO-water[8]

Analysis of Spectral Data:

The data presented in the table for compounds 1 , 2 , and 3 from a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives show absorption maxima (λmax) around 296-298 nm in dichloromethane.[5] The similarity in their λmax values suggests that the dominant chromophore in these molecules is the substituted 4-methyl-1,2,4-triazole ring system, with the different chloro-, trifluoromethyl-, and nitro-substituents on the N-phenylpropanamide moiety having a relatively minor impact on the position of the main absorption band in this particular series.[5]

For 4-methyl-1,2,4-triazole-3-thione (compound 4 ), while specific λmax values are not provided in the abstract, the study highlights that solvent polarity and hydrogen bonding significantly contribute to spectral band shifts.[6] This indicates that the electronic transitions in this molecule are sensitive to the surrounding environment. The investigation of 4-methyl-2,6-bis-[(1H-[7][8][9]triazol-3-ylimino)-methyl]-phenol (compound 5 ) in a DMSO-water mixture also points to the complexity of the UV-Vis spectra in substituted triazole systems, especially those capable of forming metal complexes.[8]

Key Factors Influencing the UV-Vis Absorption of 4-Methyl-Triazole Derivatives

The electronic transitions and resulting UV-Vis spectra of 4-methyl-triazole derivatives are governed by a combination of structural and environmental factors.

The Role of Substituents

Substituents on the triazole ring can significantly alter the energy of the molecular orbitals involved in electronic transitions. Electron-donating groups (EDGs) generally cause a bathochromic shift (shift to longer wavelengths) by raising the energy of the highest occupied molecular orbital (HOMO). Conversely, electron-withdrawing groups (EWGs) can lead to a hypsochromic shift (shift to shorter wavelengths) by lowering the energy of the lowest unoccupied molecular orbital (LUMO). The overall effect depends on the nature and position of the substituent and its interaction with the triazole ring's π-system.

Solvent Effects (Solvatochromism)

The polarity and hydrogen-bonding capability of the solvent can influence the UV-Vis absorption spectra of triazole derivatives, a phenomenon known as solvatochromism.[4] Polar solvents can stabilize the ground and/or excited states of a molecule to different extents, leading to shifts in the absorption maximum. For π → π* transitions, an increase in solvent polarity often leads to a bathochromic shift, while for n → π* transitions, a hypsochromic shift is typically observed. A study on 4-methyl-1,2,4-triazole-3-thione demonstrated that solvent polarity and hydrogen bonding are key contributors to the observed spectral shifts in different solvents like acetonitrile, water, and methanol.[6]

pH and Tautomerism

For triazole derivatives with acidic or basic functional groups, the pH of the solution can significantly impact the UV-Vis spectrum.[4] Protonation or deprotonation of the molecule can alter its electronic structure and, therefore, its absorption characteristics. Additionally, some triazole derivatives can exist in different tautomeric forms, each with a distinct UV-Vis spectrum.[10] The predominant tautomer in solution can be influenced by the solvent and pH.

Experimental Protocol for UV-Vis Absorption Analysis

The following is a generalized, step-by-step methodology for the UV-Vis spectroscopic analysis of 4-methyl-triazole derivatives.

Objective: To determine the UV-Vis absorption spectrum and the wavelength of maximum absorbance (λmax) of a synthesized 4-methyl-triazole derivative.

Materials:

  • Synthesized 4-methyl-triazole derivative

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or dichloromethane)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer (single or double beam)[11]

Procedure:

  • Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the UV-Vis region of interest (typically 200-800 nm).[2]

  • Preparation of a Stock Solution: Accurately weigh a small amount of the 4-methyl-triazole derivative and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL or 1 mM).[2][3]

  • Preparation of Working Solutions: From the stock solution, prepare a series of dilutions to obtain working solutions of appropriate concentrations (e.g., in the micromolar range). The ideal concentration should yield an absorbance reading between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert Law.[2][12]

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up and stabilize.[13]

    • Set the desired wavelength range for the scan (e.g., 200-600 nm).[13]

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.[13]

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction to subtract any absorbance from the solvent and the cuvette itself.[11][13]

  • Sample Measurement:

    • Rinse a clean quartz cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer.

    • Initiate the scan to record the absorption spectrum.

  • Data Analysis:

    • The resulting spectrum will be a plot of absorbance versus wavelength.

    • Identify the wavelength at which the maximum absorbance occurs (λmax).

    • If quantitative analysis is required, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[12]

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample and Instrument Preparation cluster_measurement Measurement cluster_analysis Data Analysis select_solvent Select Spectroscopic Grade Solvent prep_stock Prepare Stock Solution select_solvent->prep_stock prep_working Prepare Working Solutions prep_stock->prep_working baseline Perform Baseline Correction with Blank instrument_setup Spectrophotometer Setup and Warm-up instrument_setup->baseline measure_sample Measure Sample Absorbance baseline->measure_sample record_spectrum Record Absorption Spectrum measure_sample->record_spectrum identify_lambda_max Identify λmax record_spectrum->identify_lambda_max calculate_epsilon Calculate Molar Absorptivity (ε) identify_lambda_max->calculate_epsilon

Caption: Experimental workflow for UV-Vis absorption analysis of 4-methyl-triazole derivatives.

Conclusion

The UV-Vis absorption spectra of 4-methyl-triazole derivatives provide a wealth of information about their electronic properties. The position and intensity of the absorption bands are dictated by a delicate interplay of the triazole core, the nature and position of its substituents, and the surrounding solvent environment. A systematic comparative analysis, grounded in sound experimental protocol and theoretical understanding, is crucial for elucidating structure-property relationships. This guide serves as a foundational resource for researchers, enabling them to effectively utilize UV-Vis spectroscopy for the characterization and development of novel 4-methyl-triazole-based compounds.

References

  • Maity, D., et al. Use of diformyl-triazolo Schiff base for Zn sensing and intracellular live cell imaging. ResearchGate. Accessed March 7, 2026. [Link]

  • Ghosh, A., et al. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega, 2024. [Link]

  • Al-Warhi, T., et al. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Omega, 2021. [Link]

  • Hendry, W. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Reviews, 2021. [Link]

  • Agilent Technologies. The Basics of UV-Vis Spectrophotometry. Agilent. Accessed March 7, 2026. [Link]

  • Anwar, M. N., et al. Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Indus Journal of Bioscience Research, 2024. [Link]

  • Anwar, M. N., et al. (PDF) Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. ResearchGate. Accessed March 7, 2026. [Link]

  • Zhao, Y., et al. Spectroscopic and theoretical insights into hydrogen bonding clusters, triplet species, and the relaxation mechanism of the light (1ππ*) excited state of 4-methyl-1,2,4-triazole-3-thione. New Journal of Chemistry, 2022. [Link]

  • Gevorgyan, A., et al. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. PMC. Accessed March 7, 2026. [Link]

  • Al-Jibouri, M. N. A. SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Iraqi National Journal of Chemistry, 2021. [Link]

  • Rostro, L. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue Engineering. Accessed March 7, 2026. [Link]

  • Fershtat, S. L., et al. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. MDPI. Accessed March 7, 2026. [Link]

  • Schmidt, B., et al. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. MDPI, 2020. [Link]

  • Sravya, G., et al. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2022. [Link]

  • Palmer, M. H., et al. A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. PubMed, 2012. [Link]

  • Bakulev, V. A., et al. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. MDPI. Accessed March 7, 2026. [Link]

  • Rehman, A., et al. Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. Scientific Reports, 2024. [Link]

  • Al-Amiery, A. A. H. Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Chemistry and Materials, 2017. [Link]

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Comparative

A Senior Application Scientist's Guide to Elemental Analysis of 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid: Standards, Methodologies, and Data Interpretation

For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of a novel chemical entity is a foundational step in its characterization. It serves as a primary in...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of a novel chemical entity is a foundational step in its characterization. It serves as a primary indicator of purity and corroborates the proposed molecular structure. This guide provides an in-depth comparison of the standards and methodologies for the elemental analysis of 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid, a nitrogen-rich heterocyclic compound. We will delve into the causality behind experimental choices, present comparative data, and offer a detailed experimental protocol.

The Foundational Principle: Combustion Analysis

The cornerstone of modern organic elemental analysis for Carbon (C), Hydrogen (H), and Nitrogen (N) is high-temperature combustion, a technique refined from the classical Pregl-Dumas method.[1] This method is not merely a procedural step but a controlled chemical transformation designed to quantitatively convert the constituent elements of a sample into simple, detectable gases. For a pure organic compound, this technique is the gold standard for determining its empirical formula.[2]

The process involves the complete combustion of a precisely weighed sample in an oxygen-rich environment at temperatures typically exceeding 950°C.[1][3] This thermal decomposition breaks down the organic matrix, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOₓ). These combustion products are then passed through a reduction chamber, often containing high-purity copper, to convert nitrogen oxides to dinitrogen gas.[1] The resulting gases are separated, typically by gas chromatography, and quantified using a thermal conductivity detector (TCD).[2]

Theoretical Elemental Composition of 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid

A critical prerequisite for elemental analysis is the calculation of the theoretical elemental composition based on the compound's molecular formula. This theoretical data serves as the benchmark against which experimental results are compared.

Molecular Formula: C₄H₅N₃O₂

Molecular Weight: 127.10 g/mol

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Theoretical Percentage (%)
CarbonC12.01448.0437.80
HydrogenH1.0155.053.97
NitrogenN14.01342.0333.07
OxygenO16.00232.0025.18
Total 127.12 100.00

Acceptance Criteria: The "±0.4%" Rule

In the context of pharmaceutical development and academic research, the most widely accepted criterion for validating the elemental composition of a new chemical entity is that the experimentally determined percentages for Carbon, Hydrogen, and Nitrogen must be within ±0.4% (absolute) of the calculated theoretical values.[4][5] This standard is a common requirement for publication in many peer-reviewed scientific journals, including those of the American Chemical Society (ACS).[5]

While pharmacopeial guidelines such as USP <233> and ICH Q2(R2) provide a comprehensive framework for the validation of analytical procedures, they primarily focus on the quantification of elemental impurities rather than the bulk elemental composition of the drug substance itself.[4][6][7] However, the principles of accuracy, precision, and specificity outlined in these guidelines are fundamental to ensuring the reliability of any elemental analysis method.[7][8]

Comparative Analysis: Combustion Method vs. Alternatives

For the determination of bulk C, H, and N content in a pure organic compound like 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid, combustion analysis is the definitive and universally accepted method.[2][9] Alternative techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are powerful for quantifying trace elemental impurities but are not suited for determining the primary C, H, and N composition of the organic molecule itself.[10]

The primary "comparison" in this context is therefore not between different fundamental techniques, but between a properly executed combustion analysis that meets acceptance criteria and one that does not. The following mock data illustrates this comparison.

SampleElementTheoretical (%)Found (%)Deviation (%)Pass/Fail (±0.4%)
4-Methyl-4H-1,2,4-triazole-3-carboxylic acid (Run 1 - Successful) C37.8037.95+0.15Pass
H3.973.89-0.08Pass
N33.0733.21+0.14Pass
4-Methyl-4H-1,2,4-triazole-3-carboxylic acid (Run 2 - Failed) C37.8037.25-0.55Fail
H3.974.15+0.18Pass
N33.0732.50-0.57Fail
Acetanilide (Reference Standard) C71.0971.20+0.11Pass
H6.716.65-0.06Pass
N10.3610.41+0.05Pass

The Challenge of Nitrogen-Rich Heterocycles

Compounds like 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid, with a high nitrogen content within a stable heterocyclic ring system, can present a challenge for complete combustion.[11] Incomplete combustion can lead to the formation of stable nitrogen-containing intermediates, resulting in erroneously low nitrogen values.[11] To mitigate this, modern elemental analyzers and optimized experimental protocols are crucial.

Key considerations include:

  • Ensuring a sufficient excess of high-purity oxygen to drive the combustion to completion.

  • Utilizing appropriate combustion catalysts , such as tungsten(VI) oxide, to facilitate the breakdown of the refractory heterocyclic ring.

  • Optimizing combustion furnace temperature and time to ensure complete sample decomposition.

Experimental Protocol for CHN Analysis

This protocol outlines the steps for the CHN analysis of 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid using a modern elemental analyzer.

1. Instrument Preparation and Calibration:

  • Ensure the elemental analyzer is equipped with high-purity helium as the carrier gas and high-purity oxygen as the combustion gas.

  • Confirm that the combustion and reduction furnaces have reached their setpoint temperatures (e.g., 980°C for combustion and 640°C for reduction).[3]

  • Perform a system leak check and purge the system with helium.

  • Calibrate the instrument using a certified reference material (CRM) with a known C, H, and N composition. Acetanilide is a commonly used CRM.[12] The calibration should be verified with a second CRM, such as sulfanilic acid.[6]

2. Sample Preparation:

  • Ensure the 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid sample is homogenous and has been dried to a constant weight to remove any residual solvents.[9]

  • Using a microbalance, accurately weigh approximately 1-2 mg of the sample into a tin capsule.[3]

  • Securely crimp the tin capsule to ensure no sample is lost and to create a compact pellet for introduction into the analyzer.

  • For comparison, prepare a similar-sized sample of the CRM (e.g., Acetanilide).

3. Analytical Run:

  • Load the prepared samples into the autosampler of the elemental analyzer.

  • Enter the sample identification and the precise weight of each sample into the instrument's software.

  • Initiate the analysis sequence. The instrument will automatically drop each sample into the combustion furnace at a predetermined interval.

  • The software will record the detector signals for CO₂, H₂O, and N₂ and calculate the percentage of each element based on the sample weight and the calibration.

4. Data Analysis and Validation:

  • Review the results for the CRM to ensure they are within the accepted tolerance (typically ±0.3% for a standard).[5]

  • Compare the experimental C, H, and N percentages for 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid to the calculated theoretical values.

  • The analysis is considered successful if the deviation for each element is within ±0.4%.[4]

Visualization of the Analytical Workflow

Elemental_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Weigh 1-2 mg of 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid Encapsulate_S Encapsulate in Tin Capsule Sample->Encapsulate_S Standard Weigh 1-2 mg of Acetanilide (CRM) Encapsulate_St Encapsulate in Tin Capsule Standard->Encapsulate_St Combustion High-Temp Combustion (>950°C in O2) Encapsulate_S->Combustion Encapsulate_St->Combustion Reduction Reduction of NOx to N2 (over Cu) Combustion->Reduction CO2, H2O, N2, NOx Separation Gas Separation (GC Column) Reduction->Separation CO2, H2O, N2 Detection Detection (TCD) Separation->Detection Calculation Calculate %C, %H, %N Detection->Calculation Comparison Compare Experimental vs. Theoretical Values Calculation->Comparison Validation Validate Against ±0.4% Acceptance Criteria Comparison->Validation

Caption: Workflow for CHN elemental analysis.

Conclusion

Elemental analysis by combustion is a robust and indispensable technique for the characterization of novel pharmaceutical compounds like 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid. Adherence to established standards, particularly the ±0.4% acceptance criterion for C, H, and N, is paramount for ensuring data integrity and supporting the structural assignment and purity assessment of the compound. By understanding the principles of the methodology, the specific challenges posed by nitrogen-rich heterocycles, and the importance of proper instrument calibration and sample preparation, researchers can confidently generate high-quality elemental analysis data that meets the stringent requirements of the scientific and regulatory communities.

References

  • ResearchGate. (n.d.). Yields, melting points, elemental analysis data and IR spectra of triazole derivatives of betulonic acid 3a-f. Retrieved from [Link]

  • ASU Core Research Facilities. (2020, March 17). Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025, July 3). Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. Retrieved from [Link]

  • AZoM. (2019, February 14). Combustion Analysis Versus Spectrometric Methods. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2026, March 6). Elemental Analysis Manual (EAM) for Food and Related Products. Retrieved from [Link]

  • CK-12 Foundation. (2026, March 2). Quantitative Analysis of Organic Compounds. Retrieved from [Link]

  • Unacademy. (n.d.). Estimation of Carbon, Hydrogen, Nitrogen, Halogens, Sulphur, Phosphorus. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Elemental Analysis Manual - Section 4.7. Retrieved from [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Retrieved from [Link]

  • University of Barcelona. (n.d.). Technique Determination of Carbon, Hydrogen, Nitrogen and Sulphur content by weight. Retrieved from [Link]

  • PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. Retrieved from [Link]

  • Aakash Institute. (n.d.). Qualitative Analysis-Detection of Carbon, Detection of Hydrogen, Sodium Fusion Extract, Detection of Nitrogen, Detection of Sulfur, Detection of Halogens, Detection of Phosphorus, Practice Problems & FAQs in Chemistry. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

  • VELP Scientifica. (n.d.). CHNS Determination in reference soil samples. Retrieved from [Link]

  • QbD Group. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]

  • Taylor & Francis Online. (2008, November 11). Determination of carbon, hydrogen, and nitrogen in soils by automated elemental analysis (dry combustion method). Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

Sources

Validation

Binding Affinity Comparison of Triazole Acid Ligands in Protein Docking: A Comprehensive Guide

As a Senior Application Scientist in computational chemistry, I frequently encounter a recurring challenge in lead optimization: the traditional carboxylic acid pharmacophore. While carboxylic acids are excellent for est...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in computational chemistry, I frequently encounter a recurring challenge in lead optimization: the traditional carboxylic acid pharmacophore. While carboxylic acids are excellent for establishing strong electrostatic interactions with target proteins, they are notoriously plagued by poor passive membrane permeability, rapid phase II metabolism (e.g., acyl glucuronidation), and associated toxicity risks.

To circumvent these liabilities, medicinal chemists employ bioisosteric replacement. While tetrazoles are the classical benchmark, triazole acids (such as 4-hydroxy-1,2,3-triazoles and 1,2,4-triazole-3-carboxylic acids) have emerged as highly tunable, non-classical alternatives. This guide objectively compares the binding affinities and docking behaviors of triazole acids against traditional carboxylic acids and tetrazoles, providing a self-validating computational protocol to accurately model these complex interactions.

Mechanistic Insights: The Biophysics of Triazole Substitution

When transitioning from a carboxylic acid to a triazole-based bioisostere, the binding affinity rarely translates perfectly on a 1:1 basis. Understanding the causality behind these affinity shifts is critical for accurate protein docking.

Electrostatics and Shifts

Traditional carboxylic acids possess a


 of ~4.0, meaning they are almost entirely ionized at physiological pH (7.4), allowing for strong bidentate salt bridges with basic residues like Arginine or Lysine. In contrast, hydroxytriazoles exhibit a higher 

(typically 6.3–6.5) 1. This higher

means a significant fraction of the ligand remains unionized in vivo, which can compromise the strength of the electrostatic interaction and alter the predicted docking score if protonation states are not strictly controlled during ligand preparation.
The Desolvation Penalty

A critical failure point in standard empirical scoring functions (like Glide SP or AutoDock Vina) is the underestimation of the desolvation penalty . Triazole rings are highly polar and coordinate tightly with water molecules in solution. Stripping this hydration shell to fit the ligand into a lipophilic protein pocket requires significant thermodynamic energy. As observed in recent structure-activity relationship (SAR) studies 2, unsubstituted triazole bioisosteres often show weak affinity due to this high desolvation cost. However, appending hydrophobic groups (e.g., a naphthylmethyl moiety) to the triazole core drives "hydrophobic enclosure," displacing ordered water molecules and dramatically boosting binding affinity.

Bioisostere Carboxyl Carboxylic Acid (pKa ~4.0) High Solvation Target Protein Binding Pocket (Electrostatic & H-Bond Network) Carboxyl->Target Native Bidentate Binding Tetrazole Tetrazole (pKa ~4.5) Classical Isostere Tetrazole->Target Mimics Native Geometry Triazole Hydroxytriazole (pKa ~6.4) Tunable H-bonds Triazole->Target Altered Desolvation & Tautomerism

Fig 1: Logical mapping of carboxylic acid bioisosteres and their respective binding dynamics.

Comparative Data Analysis: Triazoles vs. Alternatives

To objectively compare performance, we analyze experimental binding data from a definitive study targeting the orthosteric


-aminobutyric acid receptor (

), comparing native ligands, classical isosteres, and novel 4-hydroxy-1,2,3-triazole analogs 1.
Ligand ClassRepresentative Compound

Experimental Affinity (

)
Docking & Biophysical Characteristics
Native Acid GABA4.040.049 µMOptimal bidentate electrostatic interaction with conserved Arg66. Fully ionized.
Classical Isostere Tetrazole (Benchmark)~4.50Variable (Target dependent)Closely mimics carboxylate geometry; improved metabolic stability but limited functionalization vectors.
Triazole Acid (Unsubstituted) Compound 4a (N1-piperidin-4-yl-4-hydroxy-1,2,3-triazole)6.5155.0 µMHigh desolvation penalty; suboptimal protonation at pH 7.4 leads to weaker electrostatic anchoring.
Triazole Acid (Substituted) Compound 4b (5-Naphthyl-substituted triazole)~6.502.4 µMHydrophobic enclosure offsets the desolvation penalty, yielding a >20-fold affinity boost compared to the unsubstituted core.

Key Takeaway: Triazole acids are not "plug-and-play" replacements. Their success depends heavily on utilizing the extra nitrogen vectors in the triazole ring to capture additional interactions that offset their inherent desolvation penalties.

Experimental Protocol: Self-Validating Docking Workflow

To accurately predict the binding affinity of triazole acid ligands, standard docking protocols must be augmented. Triazoles exhibit complex tautomerism, and scoring functions often miscalculate their solvation energies. The following step-by-step methodology establishes a self-validating system using orthogonal thermodynamic rescoring.

Workflow LigPrep 1. Ligand Preparation (Epik: pKa & Tautomer Generation) Control 3. Internal Control (Re-dock Native Ligand, RMSD < 1.5 Å) LigPrep->Control ProtPrep 2. Protein Preparation (Protonation & Minimization at pH 7.4) ProtPrep->Control Docking 4. Molecular Docking (Glide XP / AutoDock Vina) Control->Docking Validation Passed MMGBSA 5. MM-GBSA Rescoring (Calculates Exact Desolvation Penalty) Docking->MMGBSA Refine Binding Energy (ΔG)

Fig 2: Self-validating protein docking workflow for evaluating triazole acid bioisosteres.

Step 1: Ligand State Generation (Crucial for Triazoles)
  • Action: Process all ligands using a state generator (e.g., Schrödinger Epik or OpenBabel).

  • Causality: Triazoles exist in multiple tautomeric states (e.g., 1H vs. 2H vs. 4H forms). If the wrong tautomer is docked, the hydrogen bond donor/acceptor vectors will be misaligned with the protein pocket, yielding false negatives. Generate all plausible tautomers and protonation states within a pH range of

    
    .
    
Step 2: Receptor Preparation & Grid Generation
  • Action: Assign bond orders, add hydrogens, and optimize the H-bond network (e.g., using Protein Preparation Wizard). Generate the receptor grid centered on the native carboxylic acid binding site.

  • Causality: The orientation of side-chain amides (Asn/Gln) and the protonation state of histidines must be optimized to accommodate the specific H-bond acceptor geometry of the triazole nitrogens, which differs from a carboxylate oxygen.

Step 3: Internal Control (Self-Validation)
  • Action: Re-dock the native co-crystallized carboxylic acid ligand into the prepared grid.

  • Pass Criteria: The Root Mean Square Deviation (RMSD) of the docked pose compared to the crystal structure must be < 1.5 Å . If it fails, the grid parameters or protein protonation states are invalid and must be re-optimized before testing the triazoles.

Step 4: Orthogonal Docking & Scoring
  • Action: Dock the triazole library using an Extra Precision (XP) scoring function (e.g., Glide XP) 3.

  • Causality: XP scoring heavily penalizes steric clashes and rewards hydrophobic enclosure, which is strictly necessary to identify which substituted triazoles successfully offset their desolvation penalties.

Step 5: MM-GBSA Thermodynamic Rescoring
  • Action: Subject the top-scoring docking poses to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations.

  • Causality: Standard docking scores (

    
    ) correlate poorly with experimental 
    
    
    
    for highly polar bioisosteres. MM-GBSA calculates the continuum solvation energy (
    
    
    ), revealing exactly why an unsubstituted triazole might fail (high desolvation cost) and confirming if a hydrophobic substitution successfully restores the binding free energy.

References

  • 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: a novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site. European Journal of Medicinal Chemistry (via NIH/PubMed).1

  • Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA - University College Cork.2

  • Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. PMC (NIH).3

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid

As a Senior Application Scientist, I understand that handling specialized organic intermediates like 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid requires more than just a cursory glance at a Safety Data Sheet (SDS). In...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized organic intermediates like 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid requires more than just a cursory glance at a Safety Data Sheet (SDS). In drug development and medicinal chemistry, triazole scaffolds are ubiquitous due to their bioactivity. However, the very properties that make them valuable in assays—their ability to interact with biological targets—also necessitate rigorous safety protocols.

Below is a comprehensive, field-proven guide to the personal protective equipment (PPE), operational workflows, and disposal plans required to handle this compound safely. My goal is to explain not just what to do, but the causality behind why we do it, ensuring your laboratory protocols are self-validating and scientifically sound.

Chemical Profiling & Hazard Causality

Before selecting PPE, we must understand the physical and chemical nature of the threat. 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid is a solid powder. Its primary hazard classification is H302: Harmful if swallowed .

The Causality of Exposure: In a laboratory setting, the risk of ingestion rarely comes from intentional consumption. Instead, it stems from aerosolization . When fine powders are manipulated, microscopic particles become airborne. These particles can settle on the face, lips, or upper respiratory tract, where they are subsequently swallowed via the mucociliary escalator. Furthermore, the carboxylic acid moiety can act as a localized irritant to mucous membranes. Therefore, our entire safety strategy is built around dust suppression and electrostatic control.

Table 1: Chemical & Hazard Profile

PropertySpecification
Chemical Name 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid
CAS Number 944897-40-9
Molecular Formula C₄H₅N₃O₂
Molecular Weight 127.10 g/mol
Physical State Solid (Fine Powder)
Primary GHS Hazard H302 (Harmful if swallowed)

Personal Protective Equipment (PPE) Matrix

Under[1], laboratories must conduct a hazard assessment to select appropriate PPE. For this specific triazole derivative, the following matrix applies:

Table 2: Required PPE and Mechanistic Rationale

Equipment TypeSpecificationCausality / Rationale
Eye Protection ANSI Z87.1 Safety GogglesPrevents airborne powder dust or accidental solvent splashes (during reconstitution) from contacting ocular mucosa.
Hand Protection Nitrile Gloves (EN 374, ≥0.11mm)Nitrile provides an effective electrostatic barrier against powders and resists common reconstitution solvents (e.g., DMSO, Methanol).
Body Protection Flame-retardant Lab CoatProtects street clothing from powder settling, preventing secondary exposure via contact transfer outside the lab.
Respiratory N95/P100 Particulate MaskRequired only if handling outside a containment hood. Filters aerosolized micro-particles to prevent inhalation/ingestion.

Operational Workflow: Safe Handling Protocol

According to the National Research Council's [2], the greatest risk of occupational exposure to hazardous powders occurs during manipulation in their pure form.

Step-by-Step Weighing and Solubilization Methodology
  • Environmental Preparation: Verify the fume hood face velocity is operating between 80–100 feet per minute (fpm). Why? Excessive airflow will cause the powder to scatter, while insufficient airflow fails to capture aerosols.

  • Static Mitigation: Standard plastic weigh boats carry static charges that repel fine powders, causing them to "jump." Use an ionizing bar (anti-static gun) on the balance and use anti-static weigh boats to neutralize electrostatic repulsion.

  • Weighing: Tare the boat. Carefully transfer the powder using a clean, dry metal spatula. Close the source bottle immediately to minimize ambient exposure.

  • Transfer: Move the weigh boat to the reaction vessel strictly within the fume hood.

  • Solubilization: Slowly add your solvent (e.g., DMSO or aqueous buffer) down the interior side of the vessel. Why? Pouring solvent directly onto the powder can displace trapped air, causing a plume of toxic dust to eject from the flask.

  • Decontamination: Wipe down the balance and fume hood surface with a damp paper towel (using 70% ethanol) to capture any microscopic stray powder.

HandlingWorkflow Start 1. Preparation Don PPE & Verify Fume Hood Flow Weigh 2. Weighing Use Anti-Static Spatula & Boat Start->Weigh Transfer 3. Transfer Move to Reaction Vessel Weigh->Transfer Solubilize 4. Solubilization Add Solvent (e.g., DMSO/H2O) Transfer->Solubilize Clean 5. Decontamination Wipe Surfaces with 70% EtOH Solubilize->Clean

Workflow for safe handling and solubilization of 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid.

Emergency Response & Spill Management

Spills alter the hazard dynamic. A dry powder spill presents an acute inhalation/ingestion hazard, while a wet spill presents a dermal absorption hazard.

Step-by-Step Spill Cleanup Protocol
  • Isolation: Alert nearby personnel and restrict access to the spill area to prevent tracking the chemical throughout the lab.

  • Dry Spill Containment: Do not dry sweep. Sweeping generates massive amounts of airborne dust. Instead, lightly mist the powder with water or a compatible solvent to suppress dust, then wipe it up using absorbent pads.

  • Wet Spill Containment: If the compound is already solubilized, cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a designated, sealable hazardous waste container.

  • Final Clean: Wash the spill area with soap and water to neutralize and remove any residual acidic traces.

SpillResponse Spill Spill Detected (Evacuate immediate area) Assess Assess Spill State Spill->Assess Dry Dry Powder Spill Assess->Dry Wet Solution Spill Assess->Wet Sweep Moisten & Collect (Avoid Dust Generation) Dry->Sweep Absorb Apply Inert Absorbent (Sand/Vermiculite) Wet->Absorb Dispose Transfer to Hazardous Waste Container Sweep->Dispose Absorb->Dispose

Decision matrix and procedural response for dry and wet chemical spills.

Waste Disposal Plan

Because 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid contains nitrogen heteroatoms and a carboxylic acid group, it must not be disposed of in standard municipal waste or poured down the sink.

  • Solid Waste: Empty vials, contaminated gloves, and weigh boats must be placed in a solid hazardous waste bin designated for incineration.

  • Liquid Waste: Solutions containing this compound (especially in organic solvents like DMSO or Methanol) must be collected in compatible, clearly labeled High-Density Polyethylene (HDPE) carboys. Ensure the waste container is kept closed when not actively receiving waste, and arrange for disposal via a licensed hazardous waste contractor.

References

  • Title: 29 CFR 1910.132 - Personal Protective Equipment General Requirements Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Center for Biotechnology Information (NCBI) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-4H-1,2,4-triazole-3-carboxylic acid
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Reactant of Route 2
4-Methyl-4H-1,2,4-triazole-3-carboxylic acid
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